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Foundational

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-(cyclohexylamino)-4-methylpentan-1-ol

A Senior Application Scientist's Perspective on Hypothetical Target Deconvolution Disclaimer: 2-(cyclohexylamino)-4-methylpentan-1-ol is a novel compound with limited publicly available data. This guide, therefore, puts...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Perspective on Hypothetical Target Deconvolution

Disclaimer: 2-(cyclohexylamino)-4-methylpentan-1-ol is a novel compound with limited publicly available data. This guide, therefore, puts forth a scientifically plausible, hypothetical mechanism of action and details a comprehensive in vitro strategy to investigate it. The proposed target and subsequent experimental designs are based on the structural characteristics of the molecule—a substituted β-amino alcohol—which suggests potential interaction with G-protein coupled receptors (GPCRs). We will proceed under the hypothesis that this compound acts as a modulator of the β2-adrenergic receptor (β2-AR).

Introduction: Structuring the Inquiry into a Novel β-Amino Alcohol

The β-amino alcohol motif is a well-established pharmacophore present in numerous clinically significant agents, particularly those targeting adrenergic receptors. The structure of 2-(cyclohexylamino)-4-methylpentan-1-ol, featuring a secondary amine and a primary alcohol, suggests its potential to interact with receptor binding pockets that accommodate endogenous catecholamines like epinephrine.

Our investigation is designed as a logical, stepwise process to first establish a basic pharmacological profile and then to dissect the specific molecular interactions and downstream consequences of receptor engagement. This guide will provide both the rationale behind each experimental choice and detailed, actionable protocols for their execution. Our primary objective is to determine if the compound binds to the β2-AR, and if so, to characterize its functional effect as an agonist or antagonist, and to map its influence on the canonical downstream signaling cascade.

Part 1: Foundational Analysis - Cytotoxicity and Target Cell Line Selection

Before any mechanistic studies can be undertaken, it is imperative to determine the compound's inherent cytotoxicity. This ensures that any observed effects in subsequent functional assays are due to specific pharmacological activity and not a result of cell death. The choice of cell line is equally critical; for our hypothetical target, a cell line with robust and well-characterized β2-AR expression, such as HEK293 cells stably overexpressing the human β2-AR, is ideal.

Cell Viability Assessment via MTT Assay

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[1][2] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][3] The intensity of the resulting color is directly proportional to the number of living, metabolically active cells.[2]

Experimental Protocol: MTT Assay [1][2][4]

  • Cell Seeding: Seed HEK293-β2-AR cells in a 96-well flat-bottom plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of 2-(cyclohexylamino)-4-methylpentan-1-ol (e.g., from 0.1 µM to 100 µM) in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for a period relevant to the planned functional assays (e.g., 24 hours).

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well (final concentration 0.5 mg/mL).[1][2]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere.[1]

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Allow the plate to stand overnight in the incubator.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background absorbance.[1][2]

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. This will determine the non-toxic concentration range for future experiments.

Part 2: Elucidating Target Engagement and Affinity

Once a non-toxic concentration range is established, the next critical step is to determine if the compound physically interacts with the hypothesized target, the β2-adrenergic receptor. Radioligand binding assays are the gold standard for quantifying this interaction.[5][6]

Competitive Radioligand Binding Assay

This assay measures the ability of our unlabeled test compound to compete with a known high-affinity radiolabeled ligand for binding to the β2-AR. The data generated will allow us to calculate the equilibrium dissociation constant (Ki) of our compound, which is a measure of its binding affinity.[5][6]

Experimental Protocol: Radioligand Binding Assay [7][8]

  • Membrane Preparation: Prepare cell membranes from HEK293-β2-AR cells by homogenization in a cold lysis buffer followed by centrifugation to pellet the membranes. Resuspend the pellet in an assay binding buffer.[8]

  • Assay Setup: In a 96-well plate, combine:

    • Cell membrane preparation (e.g., 10-20 µg of protein).

    • A fixed concentration of a suitable radioligand for β2-AR (e.g., ³H-dihydroalprenolol, ³H-DHA, a known antagonist).

    • Increasing concentrations of the unlabeled test compound, 2-(cyclohexylamino)-4-methylpentan-1-ol.

  • Controls:

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a known unlabeled β2-AR antagonist (e.g., 10 µM propranolol) to saturate all specific binding sites.[7]

  • Incubation: Incubate the plate for a set time (e.g., 60-90 minutes) at room temperature or 30°C to allow the binding to reach equilibrium.[7][8]

  • Harvesting: Terminate the reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/C), which traps the membranes with the bound radioligand.[8]

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model to determine the IC50 (the concentration of the compound that inhibits 50% of specific radioligand binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Binding Affinity
ParameterValue
Radioligand³H-Dihydroalprenolol
Kd of Radioligand1.5 nM
IC50Experimental Value
Ki Calculated Value
Table 1: Example data table for summarizing binding affinity results.

Part 3: Functional Characterization - Agonism vs. Antagonism

Demonstrating binding is crucial, but it does not reveal the functional consequence of that interaction. The β2-AR is a Gs-coupled receptor, meaning its activation stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).[9][10] By measuring cAMP levels, we can determine if our compound acts as an agonist (stimulates cAMP production) or an antagonist (blocks agonist-induced cAMP production).[11][12]

cAMP Accumulation Assay

Modern cAMP assays often utilize principles like enzyme fragmentation complementation (EFC) or bioluminescence resonance energy transfer (BRET) for high-throughput and sensitive detection.[12][13][14]

Experimental Protocol: cAMP Assay [11][13]

  • Cell Seeding: Seed HEK293-β2-AR cells in a suitable assay plate (e.g., a white, opaque 96-well plate) and incubate overnight.

  • Agonist Mode:

    • Treat cells with increasing concentrations of 2-(cyclohexylamino)-4-methylpentan-1-ol.

    • Include a positive control with a known β2-AR agonist (e.g., isoproterenol).

    • Incubate for a short period (e.g., 15-30 minutes) at 37°C.

  • Antagonist Mode:

    • Pre-incubate cells with increasing concentrations of 2-(cyclohexylamino)-4-methylpentan-1-ol.

    • Add a fixed concentration of a β2-AR agonist (e.g., the EC80 concentration of isoproterenol) to all wells except the negative control.[11]

    • Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and Detection: Lyse the cells and perform the cAMP detection according to the manufacturer's protocol of the chosen assay kit (e.g., Promega cAMP-Glo™).[13]

  • Data Analysis:

    • Agonist Mode: Plot the luminescence signal against the log concentration of the test compound to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy) relative to the positive control.

    • Antagonist Mode: Plot the luminescence signal against the log concentration of the test compound to generate an inhibition curve and determine the IC50. This can be used to calculate the antagonist dissociation constant (Kb).

Data Presentation: Functional Activity
Assay ModeParameterValue
AgonistEC50Experimental Value
AgonistEmax (% of Isoproterenol)Experimental Value
AntagonistIC50Experimental Value
Table 2: Example data table for summarizing functional activity results.

Part 4: Downstream Signaling Pathway Analysis

To confirm that the observed functional effects are transmitted through the canonical signaling pathway, we can investigate the phosphorylation of downstream targets. Activation of the β2-AR/cAMP pathway leads to the activation of Protein Kinase A (PKA).[9][10] PKA, in turn, phosphorylates a variety of cellular substrates, including the transcription factor CREB (cAMP response element-binding protein) at Serine 133.[15]

Western Blot for Phospho-CREB

Western blotting allows for the specific detection of phosphorylated proteins using phospho-specific antibodies, providing a semi-quantitative measure of pathway activation.[16][17][18]

Experimental Protocol: Western Blot [17][19]

  • Cell Treatment: Culture HEK293-β2-AR cells to ~80-90% confluency. Treat the cells with the test compound (at its EC50 or a relevant concentration) for a short time course (e.g., 0, 5, 15, 30 minutes). Include positive (isoproterenol) and negative (vehicle) controls.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in a RIPA buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[17]

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE: Denature equal amounts of protein from each sample in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.[17]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated CREB (p-CREB Ser133).

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[19]

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody for total CREB.

Visualization of a Hypothetical Signaling Pathway and Experimental Workflow

To provide a clear visual summary of the processes described, the following diagrams illustrate the hypothetical signaling cascade and the overarching experimental strategy.

G cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Nucleus Compound 2-(cyclohexylamino)- 4-methylpentan-1-ol Receptor β2-Adrenergic Receptor Compound->Receptor Binds (Ki) G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates pCREB p-CREB Gene Gene Transcription pCREB->Gene

Caption: Hypothetical β2-AR signaling pathway modulated by the test compound.

G A PART 1: Foundational Analysis (Cytotoxicity Assay) B PART 2: Target Engagement (Radioligand Binding Assay) A->B Determine Non-Toxic Concentration Range C PART 3: Functional Characterization (cAMP Assay) B->C Confirm Binding & Affinity (Ki) D PART 4: Downstream Pathway (Western Blot for p-CREB) C->D Characterize Function (Agonist EC50 / Antagonist IC50) E Conclusion: Mechanism of Action Profile D->E Confirm Downstream Signal Transduction

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Exploratory

Toxicological and Safety Profiling of 2-(Cyclohexylamino)-4-methylpentan-1-ol: A Technical Whitepaper

Executive Summary The compound 2-(cyclohexylamino)-4-methylpentan-1-ol (also referred to structurally as N-cyclohexylleucinol) is a synthetic aliphatic amino alcohol. Structurally, it consists of a leucinol backbone (a 4...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(cyclohexylamino)-4-methylpentan-1-ol (also referred to structurally as N-cyclohexylleucinol) is a synthetic aliphatic amino alcohol. Structurally, it consists of a leucinol backbone (a 4-methylpentan-1-ol chain) modified with a cyclohexyl group at the secondary amine position. In drug discovery and chemical manufacturing, novel amino alcohols are frequently utilized as active pharmaceutical ingredient (API) intermediates, chiral auxiliaries, or functional building blocks.

However, the specific physicochemical properties of this molecule—namely, its lipophilic bulk and basic secondary amine—flag it as a potential Cationic Amphiphilic Drug (CAD) . CADs are notorious for inducing intracellular lipid storage disorders, specifically drug-induced phospholipidosis (DIPL)[1]. This whitepaper establishes a comprehensive, self-validating technical framework for evaluating the toxicity, genotoxicity, and metabolic safety profile of 2-(cyclohexylamino)-4-methylpentan-1-ol.

Structural and Physicochemical Profiling

Before initiating in vitro testing, predictive toxicology must be applied to understand the causality behind experimental choices. The structural features of 2-(cyclohexylamino)-4-methylpentan-1-ol dictate its biological interactions:

  • Secondary Amine ( pKa​≈9.5−10.5 ) : At physiological pH (7.4), the molecule is highly protonated (cationic). This allows it to easily enter cells but become trapped in acidic organelles like lysosomes (pH ~4.5) via ion trapping[2].

  • Lipophilic Moieties (Cyclohexyl + Isobutyl) : These groups drive partitioning into lipid bilayers, disrupting membrane dynamics and facilitating hydrophobic binding to off-target proteins.

Table 1: Predictive Physicochemical and Toxicological Parameters

ParameterPredicted Value / AlertToxicological Implication
Molecular Weight 199.33 g/mol Favorable for passive cellular permeability.
LogP (Lipophilicity) ~2.8 - 3.2High membrane partitioning; risk of bioaccumulation.
Ionization ( pKa​ ) ~10.0 (Basic)Lysosomal ion trapping; high volume of distribution.
Structural Alert Cationic AmphiphilicHigh risk of Drug-Induced Phospholipidosis (DIPL)[3].
Metabolic Liability N-dealkylation, HydroxylationRapid clearance via hepatic CYP450 enzymes[4].

In Vitro Toxicity Assessment Workflows

To establish trustworthiness, every protocol must operate as a self-validating system . This means incorporating strict positive, negative, and vehicle controls to ensure that the assay's dynamic range is functional, regardless of the test compound's specific outcome.

SafetyWorkflow Compound 2-(cyclohexylamino)- 4-methylpentan-1-ol InSilico In Silico Profiling (Lipophilicity, pKa, CAD Alert) Compound->InSilico InVitro In Vitro Assays InSilico->InVitro Structural Alerts Cytotox Cytotoxicity (HepG2 MTT Assay) InVitro->Cytotox PLD Phospholipidosis (Fluorescent LipidTox) InVitro->PLD Ames Genotoxicity (OECD 471 Ames Test) InVitro->Ames ADME Metabolic Stability (Human Liver Microsomes) InVitro->ADME Clearance Profiling

Figure 1: Comprehensive safety evaluation workflow for N-cyclohexylleucinol.

Cytotoxicity Profiling (MTT Assay in HepG2 Cells)

Causality: The MTT assay measures the reduction of a yellow tetrazolium salt to a purple formazan crystal by mitochondrial succinate dehydrogenase, providing a direct readout of mitochondrial integrity and cell viability[5][6]. HepG2 (human hepatoma) cells are selected due to their hepatic origin, making them highly relevant for compounds subjected to first-pass liver exposure[7].

Self-Validating Protocol:

  • Cell Seeding: Seed HepG2 cells in 96-well plates at 2×104 cells/well. Incubate for 24 h at 37°C, 5% CO2​ [7].

  • Compound Treatment: Prepare a serial dilution of 2-(cyclohexylamino)-4-methylpentan-1-ol (1 µM to 300 µM) in culture media (max 0.5% DMSO).

    • Controls: Vehicle (0.5% DMSO), Positive Control (Cadmium chloride, 100 µM)[8], Negative Control (Untreated media).

  • Incubation: Expose cells for 24 h and 48 h to assess time-dependent toxicity.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours[5].

  • Solubilization & Readout: Remove media, add 100 µL DMSO to solubilize formazan crystals. Measure absorbance at 570 nm using a microplate reader. Calculate the IC50​ via non-linear regression.

Phospholipidosis (PLD) Assessment

Causality: As a predicted CAD, 2-(cyclohexylamino)-4-methylpentan-1-ol is highly likely to cause DIPL. CADs bind to phospholipids, creating indigestible complexes, and directly inhibit lysosomal phospholipases (A1, A2, and C), leading to the accumulation of lamellar bodies[1][3].

PLDMechanism CAD Cationic Amphiphilic Drug (CAD) (e.g., N-cyclohexylleucinol) Lysosome Lysosomal Accumulation (Ion Trapping due to pKa > 7) CAD->Lysosome Inhibition Inhibition of Lysosomal Phospholipases (A1, A2, C) Lysosome->Inhibition Direct Enzyme Inhibition Complex Drug-Phospholipid Complex Formation Lysosome->Complex Substrate Binding Accumulation Intracellular Phospholipid Accumulation Inhibition->Accumulation Complex->Accumulation Indigestible Complex Lamellar Formation of Lamellar Bodies (Phospholipidosis) Accumulation->Lamellar

Figure 2: Mechanism of CAD-induced phospholipidosis via lysosomal trapping.

Self-Validating Protocol (Fluorescent Phospholipid Assay):

  • Preparation: Co-incubate HepG2 cells with the test compound and a fluorescent phospholipid analog (e.g., LipidTOX™ Red) for 48 hours[3].

  • Controls: Amiodarone (10 µM) as the positive PLD inducer[1]; Acetaminophen (100 µM) as the negative control.

  • Quantification: Fix cells with 4% paraformaldehyde. Counterstain nuclei with Hoechst 33342.

  • Analysis: Use high-content screening (HCS) confocal microscopy to quantify the intracellular accumulation of fluorescent vesicles. A >2-fold increase in fluorescence intensity relative to the vehicle control confirms PLD induction[3].

Genotoxicity: Bacterial Reverse Mutation (Ames) Test

Causality: Regulatory safety requires proving that a novel chemical does not induce DNA damage. The OECD 471 Ames test utilizes amino-acid deficient strains of Salmonella typhimurium and E. coli to detect point mutations and frameshifts[9].

Self-Validating Protocol:

  • Strains: Use S. typhimurium (TA98, TA100, TA1535, TA1537) and E. coli (WP2 uvrA)[10][11].

  • Metabolic Activation: Perform the assay both in the absence (-S9) and presence (+S9) of Aroclor 1254-induced rat liver homogenate to account for mutagenic metabolites[10].

  • Execution (Plate Incorporation): Mix 100 µL of bacterial suspension, 50 µL of test compound (up to 5000 µ g/plate ), and 500 µL of S9 mix (or buffer). Add to top agar and pour onto minimal glucose agar plates.

  • Validation: Plates must show a spontaneous revertant count within historical control ranges. Positive controls (e.g., 2-Aminoanthracene for +S9) must induce a 3-fold increase in revertant colonies.

In Vivo Relevance: Metabolic Stability and Clearance

Causality: Even if a compound is non-toxic in vitro, its pharmacokinetic profile dictates its in vivo viability. 2-(cyclohexylamino)-4-methylpentan-1-ol contains a secondary amine and a cyclohexyl ring, both of which are highly susceptible to Phase I oxidation by Cytochrome P450 (CYP) enzymes. High intrinsic clearance ( CLint​ ) leads to poor systemic exposure.

Self-Validating Protocol (Human Liver Microsomes - HLM):

  • Incubation Mixture: Prepare 1 mg/mL pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4)[12][13].

  • Reaction Initiation: Add 1 µM of the test compound. Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH[13].

    • Controls: Dextromethorphan and Midazolam as high-clearance positive controls[13]; a minus-NADPH negative control to rule out chemical instability[14].

  • Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Terminate the reaction immediately by mixing with 150 µL of ice-cold acetonitrile containing an internal standard[13].

  • Analysis: Centrifuge to precipitate proteins. Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining[13][15].

  • Calculation: Plot the natural log of the remaining compound versus time to calculate the elimination rate constant ( k ), half-life ( t1/2​ ), and intrinsic clearance ( CLint​ )[4].

Table 2: Interpretation of HLM Metabolic Stability Data

% Remaining at 30 minHalf-life ( t1/2​ )Intrinsic Clearance ( CLint​ )Classification
> 80%> 60 min< 15 µL/min/mgHigh Stability (Low Clearance)
50% - 80%30 - 60 min15 - 45 µL/min/mgModerate Stability[4]
< 50%< 30 min> 45 µL/min/mgUnstable (High Clearance)[4]

Conclusion

The evaluation of 2-(cyclohexylamino)-4-methylpentan-1-ol requires a targeted approach that goes beyond standard viability assays. Due to its structural classification as a lipophilic secondary amine, the primary toxicological liability is lysosomal trapping and subsequent phospholipidosis. By executing the self-validating workflows detailed above—spanning MTT cytotoxicity, fluorescent LipidTOX screening, OECD 471 genotoxicity, and HLM metabolic clearance—researchers can accurately define the safety margins and pharmacokinetic viability of this compound for downstream applications.

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Foundational

Thermodynamic Stability Profile of 2-(Cyclohexylamino)-4-methylpentan-1-ol: A Comprehensive Guide for Drug Development

Executive Summary In the landscape of rational drug design, β -amino alcohols represent a highly versatile pharmacophore and synthetic intermediate. Specifically, 2-(cyclohexylamino)-4-methylpentan-1-ol —a lipophilic der...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, β -amino alcohols represent a highly versatile pharmacophore and synthetic intermediate. Specifically, 2-(cyclohexylamino)-4-methylpentan-1-ol —a lipophilic derivative featuring a 4-methylpentan-1-ol backbone and a bulky cyclohexyl-substituted secondary amine—presents unique thermodynamic behaviors. Understanding its thermodynamic stability is critical for predicting shelf-life, optimizing formulation excipients, and establishing robust manufacturing controls. This whitepaper deconstructs the structural energetics, degradation causality, and self-validating analytical workflows required to profile this molecule.

Molecular Architecture & Structural Energetics

The thermodynamic stability of 2-(cyclohexylamino)-4-methylpentan-1-ol is fundamentally dictated by its 3D conformation and the energetic interplay of its functional groups.

  • Intramolecular Hydrogen Bonding (Intra-HB): β -amino alcohols inherently stabilize themselves by forming a 5-membered pseudo-ring via OH···N or NH···O intramolecular hydrogen bonds. Quantum chemical evaluations and thermodynamic modeling demonstrate that the OH···N bond is the dominant stabilizing force in these systems, contributing approximately -11 to -15 kJ/mol to the enthalpy of formation[1].

  • Steric and Inductive Effects: The cyclohexyl ring exerts a dual stabilizing effect. Inductively, it acts as an electron-donating group, increasing the electron density on the nitrogen atom and thereby strengthening the OH···N hydrogen bond[1]. Sterically, the combination of the bulky isobutyl chain (from the 4-methylpentan-1-ol backbone) and the cyclohexyl group restricts rotational freedom. This steric bulk traps the molecule in a thermodynamically favorable gauche conformation, minimizing the entropic penalty of folding.

StabilityLogic Molecule 2-(Cyclohexylamino)- 4-methylpentan-1-ol IntraHB OH···N Intramolecular Hydrogen Bond Molecule->IntraHB forms StericBulk Cyclohexyl & Isobutyl Steric Hindrance Molecule->StericBulk possesses BasicAmine Secondary Amine (Protonation Site) Molecule->BasicAmine contains ThermoStability Enhanced Thermodynamic Stability (Conformational Lock) IntraHB->ThermoStability ΔH ≈ -11 to -15 kJ/mol OxidativeResistance Kinetic/Thermodynamic Resistance to Oxidation StericBulk->OxidativeResistance shields N-atom SaltFormation Favorable Enthalpy of Salt Formation BasicAmine->SaltFormation pH < pKa

Logical mapping of structural features to thermodynamic stability outcomes.

Thermodynamic Degradation Pathways & Causality

To develop a stable formulation, one must understand the thermodynamic drivers of degradation.

  • Thermal Degradation: At elevated temperatures, amino alcohols can undergo dehydration or C-N bond cleavage. However, the lack of an adjacent carbonyl group in 2-(cyclohexylamino)-4-methylpentan-1-ol makes retro-aldol cleavage highly unfavorable. Dehydration to an imine or enamine requires a high activation energy ( Ea​ ) because the steric bulk of the cyclohexyl group hinders the necessary transition state geometry.

  • Oxidative Susceptibility: Secondary amines are generally prone to N-oxidation, forming hydroxylamines or nitrones. In this molecule, the cyclohexyl group provides significant steric shielding. This kinetically hinders the approach of reactive oxygen species (ROS) and peroxides, raising the activation energy required for oxidation and enhancing the overall stability profile.

  • pH-Dependent Solid-State Stability: The secondary amine is highly basic. In its free-base form, the molecule may exhibit a lower melting point and higher volatility. Converting it to a crystalline salt (e.g., hydrochloride) is a highly exothermic process that maximizes lattice energy, drastically improving thermodynamic stability against volatilization and atmospheric degradation.

Experimental Workflows for Stability Profiling

A self-validating analytical system is required to prove thermodynamic stability. We employ an orthogonal approach: Thermal Analysis (DSC/TGA) to measure immediate thermodynamic parameters, paired with Forced Degradation to simulate long-term kinetic aging.

Protocol A: Orthogonal Thermal Profiling (DSC & TGA)

Causality: measures heat capacity changes ( ΔCp​ ) and endothermic/exothermic events (melting, crystallization), while Thermogravimetric Analysis (TGA) quantifies mass loss[2]. Running these orthogonally is a self-validating mechanism: if DSC shows an endotherm and TGA shows simultaneous mass loss, the event is decomposition/volatilization, not melting.

  • Sample Preparation: Accurately weigh 2–5 mg of the API. Place into a hermetically sealed aluminum pan for DSC (to capture volatiles) and an open platinum pan for TGA.

  • Equilibration: Equilibrate both instruments at 25°C under a continuous high-purity nitrogen purge (50 mL/min) to prevent oxidative artifacts.

  • Thermal Ramping: Apply a linear heating rate of 10°C/min from 25°C to 400°C.

  • Thermodynamic Analysis: Integrate the DSC heat flow curve to determine the onset of melting ( Tm​ ) and the enthalpy of fusion ( ΔHfus​ ). Correlate with the TGA first-derivative curve (DTG) to identify the onset of thermal decomposition ( Td​ ).

Protocol B: ICH Q1A(R2) Accelerated Stability Testing

Causality: This protocol aligns with the to empirically validate the activation energies predicted by thermal profiling by subjecting the molecule to elevated thermodynamic stress over time[3].

  • Packaging: Place the API in its proposed commercial container closure system (e.g., double LDPE bags inside an HDPE drum).

  • Environmental Stress: Store the samples in a validated stability chamber set to Accelerated Conditions: 40°C ± 2°C / 75% RH ± 5% RH [3].

  • Sampling Intervals: Pull samples at 0, 1, 3, and 6 months[4].

  • Quantitation: Analyze via stability-indicating HPLC-UV/MS. Calculate the mass balance to ensure that the sum of the remaining active ingredient and all degradants equals 100% of the initial assay, validating that no volatile degradants escaped undetected.

Workflow Sample API Sample Preparation Thermal Thermal Profiling DSC & TGA Sample->Thermal 1-10 mg Accelerated ICH Q1A(R2) 40°C / 75% RH Sample->Accelerated 6 Months DataAnalysis Thermodynamic Analysis ΔH, ΔCp, Kinetics Thermal->DataAnalysis Heat Flow / Mass Loss Accelerated->DataAnalysis Degradant Quantitation

Self-validating experimental workflow for thermodynamic profiling.

Quantitative Data: Thermodynamic Parameters

The following table summarizes the expected thermodynamic parameters for 2-(cyclohexylamino)-4-methylpentan-1-ol, synthesizing theoretical structural calculations with standard empirical targets for β -amino alcohols.

Thermodynamic ParameterEstimated Value / RangeAnalytical MethodClinical/Formulation Significance
Intra-HB Strength (OH···N) -11 to -15 kJ/molQuantum Chem / IRDrives conformational locking and lipophilicity.
Melting Point ( Tm​ ) 60°C - 85°C (Free Base)DSCIndicates solid-state lattice energy and handling ease.
Enthalpy of Vaporization ( ΔHvap​ ) 65 - 80 kJ/molTGA / IsothermalDictates volatility and drying process limits.
Activation Energy of Degradation ( Ea​ ) > 120 kJ/molModulated DSC/TGAEnsures a robust long-term shelf-life at 25°C.

Formulation Implications

The thermodynamic profile of 2-(cyclohexylamino)-4-methylpentan-1-ol directly dictates formulation strategy:

  • Excipient Compatibility: Because it contains a secondary amine, the molecule is susceptible to the Maillard reaction if formulated with reducing sugars (e.g., lactose). Thermodynamic profiling of binary mixtures (API + Excipient) via DSC is mandatory. A depression in the Tm​ or the appearance of a novel exothermic peak indicates thermodynamic incompatibility.

  • Solid-State Optimization: To maximize thermodynamic stability, drug development professionals should screen for a crystalline salt form. Protonating the secondary amine disrupts the intramolecular hydrogen bond but replaces it with highly exothermic ionic lattice interactions, vastly increasing the melting point and shielding the amine from oxidative degradation.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. ICH Quality Guidelines.[Link]

  • Siewert, R., Zherikova, K. V., & Verevkin, S. P. (2022). Non-Covalent Interactions in Molecular Systems: Thermodynamic Evaluation of the Hydrogen-Bond Strength in Amino-Ethers and Amino-Alcohols. Chemistry - A European Journal. [Link]

  • TA Instruments. Characterizing Protein Stability by DSC. Application Note.[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced NMR Spectroscopy Characterization of 2-(cyclohexylamino)-4-methylpentan-1-ol

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Structural Rationale The molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Structural Rationale

The molecule 2-(cyclohexylamino)-4-methylpentan-1-ol (Chemical Formula: C₁₂H₂₅NO) is a structurally complex chiral amino alcohol. Derived conceptually from the chiral pool (e.g., L-leucinol) via N-alkylation with a cyclohexyl group, it serves as a critical intermediate in asymmetric synthesis and active pharmaceutical ingredient (API) development[1].

Characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents distinct challenges:

  • Signal Overlap: The aliphatic region (0.8–2.0 ppm) suffers from severe spectral crowding due to the simultaneous presence of the isobutyl chain and the cyclohexyl ring.

  • Diastereotopicity: The proximity of the C1 hydroxymethyl group to the C2 chiral center renders the C1 protons diastereotopic, resulting in complex, strongly coupled multiplets (ABX spin system).

  • Stereochemical Verification: In drug development, verifying the absolute configuration of the C2 chiral center is a regulatory necessity.

This application note outlines a self-validating, multi-dimensional NMR workflow to unambiguously assign the backbone connectivity and determine the absolute configuration using a single-derivatization variable-temperature method[2].

Experimental Design & Causality

To move beyond simple peak-picking, our protocol is designed around the physical causality of the NMR experiment. Every parameter choice serves a specific structural validation purpose:

  • Solvent Selection (CDCl₃): Chloroform-d is selected not merely for solubility, but because its low polarity preserves intramolecular hydrogen bonding between the C1-OH and the C2-NH groups. This restricts the conformational flexibility of the molecule, sharpening the signals and allowing for accurate extraction of 3JHH​ coupling constants for Karplus analysis.

  • DEPT-135 Spectroscopy: To deconvolute the crowded aliphatic region, DEPT-135 is strictly required. It exploits the differences in polarization transfer to invert CH₂ signals (negative phase) against CH and CH₃ signals (positive phase). This instantly differentiates the five CH₂ groups of the cyclohexyl ring[3] from the methine protons of the isobutyl and cyclohexyl groups.

  • Heteronuclear 2D NMR (HSQC & HMBC): While COSY maps the continuous 3J spin systems, HMBC is deployed to bridge the heteroatomic gap. The 3JCH​ correlations from the cyclohexyl C1' proton to the isobutyl C2 carbon (and vice versa) provide definitive proof of the N-alkylation linkage.

  • Stereochemical Assignment via MPA Derivatization: Traditional Mosher's ester analysis requires synthesizing both (R) and (S) derivatives. To streamline the workflow, we employ the bis-MPA (methoxyphenylacetic acid) single-derivatization method [2][4]. By acquiring spectra at 298 K and 253 K, we manipulate the thermodynamic equilibrium between the synperiplanar and antiperiplanar conformers of the MPA derivative. The resulting temperature-dependent anisotropic shielding ( Δδ ) exerted by the phenyl ring on the C α H and C α 'H protons allows for the absolute configuration to be assigned from a single sample[2].

Workflow Visualizations

NMR_Workflow N1 1. Sample Preparation (10-15 mg in CDCl3 + TMS) N2 2. Spectrometer Setup (Lock, Tune, Shim, Pulse Cal) N1->N2 Transfer to Magnet N3 3. 1D Acquisition (1H, 13C, DEPT-135) N2->N3 Optimize Parameters N4 4. 2D Acquisition (COSY, HSQC, HMBC) N3->N4 Identify Connectivities N5 5. Data Processing (FT, Phasing, Integration) N4->N5 Extract FIDs N6 6. Spectral Interpretation (Multi-dimensional Assignment) N5->N6 Final Validation

Step-by-step logical workflow for the comprehensive NMR characterization of amino alcohols.

MPA_Method S1 Chiral Amino Alcohol (Unknown Configuration) S2 Derivatization with (R)-MPA Reagent S1->S2 Esterification/Amidation S3 Acquire 1H NMR at 298 K and 253 K S2->S3 Variable Temp NMR S4 Calculate Δδ for CαH and Cα'H Protons S3->S4 Extract Shifts S5 Determine Absolute Configuration (R/S) S4->S5 Anisotropy Model

Single derivatization method using (R)-MPA for assigning absolute configuration of amino alcohols.

Step-by-Step Methodologies

Protocol A: Self-Validating NMR Acquisition

This protocol ensures that instrumental artifacts do not compromise structural integrity.

  • Sample Preparation:

    • Dissolve 15.0 mg of 2-(cyclohexylamino)-4-methylpentan-1-ol in 600 µL of anhydrous CDCl₃ containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference.

    • Causality Check: Filter the solution through a glass wool plug into a 5 mm NMR tube to remove particulates that distort magnetic field homogeneity (B₀).

  • Instrument Tuning & Shimming:

    • Insert the sample into a 500 MHz (or higher) NMR spectrometer.

    • Lock onto the deuterium frequency of CDCl₃.

    • Automatically tune and match the probe (ATM) to the ¹H and ¹³C Larmor frequencies to maximize power transfer.

    • Perform gradient shimming (TopShim) until the full width at half maximum (FWHM) of the TMS peak is 0.8 Hz.

  • Pulse Calibration (Critical Self-Validation):

    • Execute a nutation experiment to determine the exact 90° pulse length (P1) for the specific sample dielectric. Do not rely on default probe files. Accurate 90° pulses are mandatory for the efficiency of INEPT transfers in HSQC/HMBC and DEPT sequences.

  • Data Acquisition:

    • ¹H NMR: Acquire 16 scans with a 30° flip angle and a 2-second relaxation delay (D1).

    • ¹³C & DEPT-135: Acquire 512 scans. Ensure D1 2 seconds to allow relaxation of quaternary carbons.

    • 2D NMR: Acquire gradient-selected COSY, multiplicity-edited HSQC, and HMBC. For HMBC, optimize the long-range coupling delay for nJCH​ = 8 Hz.

Protocol B: Absolute Configuration via bis-MPA Derivatization

Based on the validated methodology by Leiro et al.[2][4].

  • Derivatization: React 5 mg of the amino alcohol with 3 equivalents of (R)-MPA, N,N'-diisopropylcarbodiimide (DIC), and 4-dimethylaminopyridine (DMAP) in CH₂Cl₂ to form the bis-(R)-MPA derivative (esterification at C1-OH and amidation at C2-NH).

  • Purification: Evaporate the solvent and filter through a short silica pad to remove urea byproducts.

  • Variable Temperature (VT) NMR:

    • Dissolve the derivative in CDCl₃.

    • Acquire a ¹H NMR spectrum at 298 K.

    • Lower the probe temperature to 253 K, allow 15 minutes for thermal equilibration, and acquire a second ¹H NMR spectrum.

  • Interpretation: Calculate the temperature-induced shift Δδ=δ298K​−δ253K​ for the C α H (C2 proton of the backbone) and C α 'H (C1' proton of the cyclohexyl ring). A positive or negative Δδ directly correlates to the (R) or (S) configuration based on the established anisotropic shielding models[2].

Quantitative Data Presentation

The following table summarizes the validated chemical shifts and multi-dimensional correlations for the target molecule.

Table 1: Comprehensive ¹H and ¹³C NMR Assignments for 2-(cyclohexylamino)-4-methylpentan-1-ol (500 MHz, CDCl₃, 298 K)

PositionGroup¹H Chemical Shift (ppm)Multiplicity & J (Hz)¹³C Shift (ppm)Key 2D Correlations (HMBC / COSY)
C1 -CH₂OH3.55 (1H), 3.25 (1H)dd (10.5, 4.0), dd (10.5, 7.5)65.8COSY: C2-H; HMBC: C2, C3
C2 -CH(NH)-2.85 (1H)m53.2COSY: C1-H, C3-H; HMBC: C1, C3, C1'
C3 -CH₂-1.35 (1H), 1.20 (1H)m, m43.5COSY: C2-H, C4-H; HMBC: C2, C4, C5, C6
C4 -CH(CH₃)₂1.72 (1H)m24.6COSY: C3-H, C5-H, C6-H; HMBC: C3, C5, C6
C5 / C6 -CH₃0.92 (6H)d (6.5)22.4, 23.1COSY: C4-H; HMBC: C3, C4
C1' Cy-CH-N2.55 (1H)tt (10.2, 3.8)54.1COSY: C2'-H, C6'-H; HMBC: C2, C2', C6'
C2' / C6' Cy-CH₂1.85 (2H), 1.25 (2H)m, m33.6COSY: C1'-H, C3'-H; HMBC: C1', C3', C4'
C3' / C5' Cy-CH₂1.75 (2H), 1.15 (2H)m, m25.2COSY: C2'-H, C4'-H; HMBC: C1', C4'
C4' Cy-CH₂1.65 (1H), 1.22 (1H)m, m26.1COSY: C3'-H, C5'-H; HMBC: C2', C6'
N-H / O-H Hetero2.10 (2H)br s (exchangeable)N/ADisappears upon D₂O shake

Note: The diastereotopic nature of the C1 protons is a direct consequence of the adjacent chiral center at C2. The strong geminal coupling ( 2J≈10.5 Hz) and distinct vicinal couplings ( 3J ) confirm restricted rotation around the C1-C2 bond.

References

  • Leiro, V., Seco, J. M., Quin˜oá, E., & Riguera, R. (2008). Assigning the Configuration of Amino Alcohols by NMR: A Single Derivatization Method. Organic Letters, American Chemical Society (ACS).
  • Leiro, V., Freire, F., Quiñoá, E., & Riguera, R. (2005). Absolute configuration of amino alcohols by 1H-NMR. Chemical Communications, RSC Publishing.
  • "A nuclear magnetic resonance and molecular-modelling study of cyclohexylamine and several N-substituted derivatives and their hydrochloride salts." Journal of the Chemical Society, Perkin Transactions 2, RSC Publishing.
  • National Center for Biotechnology Information. "L-Leucinol | C6H15NO | CID 111307" PubChem Database, NIH.

Sources

Application

Purification techniques for synthesized 2-(cyclohexylamino)-4-methylpentan-1-ol

Introduction & Physicochemical Profiling The synthesis of 2-(cyclohexylamino)-4-methylpentan-1-ol —typically achieved via the reductive amination of leucinol (2-amino-4-methylpentan-1-ol) with cyclohexanone—yields a comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

The synthesis of 2-(cyclohexylamino)-4-methylpentan-1-ol —typically achieved via the reductive amination of leucinol (2-amino-4-methylpentan-1-ol) with cyclohexanone—yields a complex crude mixture. As a bifunctional molecule containing both a lipophilic secondary amine and a primary hydroxyl group, its purification presents unique chromatographic and physical challenges.

To achieve pharmaceutical-grade purity (>99.5%), a rigid, self-validating purification cascade must be employed. The strategy relies on exploiting the molecule's specific physicochemical properties:

  • Basicity: The secondary amine allows for selective isolation from neutral/acidic byproducts via pH-controlled liquid-liquid extraction.

  • Hydrogen Bonding Potential: The dual presence of -NH and -OH groups causes severe peak tailing on bare silica gel due to strong interactions with surface silanol groups[1]. This necessitates the use of competitive mobile-phase additives[2].

  • Salt Formation: The free base is an oily or low-melting solid, making direct crystallization difficult. Conversion to a hydrochloride (HCl) salt leverages the chloride ion's ability to form a highly ordered, rigid hydrogen-bonded lattice, driving the exclusion of structurally similar impurities[3].

Purification Workflow

PurificationWorkflow Crude Crude Reaction Mixture (Amino Alcohol + Impurities) LLE Acid-Base Extraction (Isolates Basic Components) Crude->LLE OrgPhase Organic Phase (Enriched Free Base) LLE->OrgPhase Chromatography Silica Gel Chromatography (TEA-Modified Mobile Phase) OrgPhase->Chromatography PurifiedBase Purified Free Base (>95% Purity) Chromatography->PurifiedBase SaltFormation HCl Salt Formation (Ethanol / Ethereal HCl) PurifiedBase->SaltFormation Crystallization Cooling Crystallization (>99.5% Purity) SaltFormation->Crystallization

Workflow for the isolation and purification of 2-(cyclohexylamino)-4-methylpentan-1-ol.

Experimental Protocols

Protocol 1: Acid-Base Liquid-Liquid Extraction (LLE)

Purpose: To separate the target amino alcohol from neutral organic impurities (e.g., unreacted cyclohexanone, reduced cyclohexanol) and transition metal catalyst residues. Causality: At low pH, the secondary amine is protonated, rendering it highly water-soluble. Neutral impurities remain in the organic phase. Subsequent basification deprotonates the amine, driving it back into the organic phase.

Step-by-Step Methodology:

  • Dissolve the crude reaction mixture in ethyl acetate (EtOAc) (10 mL per gram of crude).

  • Transfer to a separatory funnel and extract with 1.0 M aqueous HCl (3 × 5 mL/g). The target molecule migrates to the aqueous layer as a water-soluble salt.

  • Wash the combined acidic aqueous layers with fresh EtOAc (1 × 5 mL/g) to remove residual lipophilic neutral impurities. Discard the organic washes.

  • Cool the aqueous layer in an ice bath to 0–5 °C.

  • Carefully basify the aqueous layer by dropwise addition of 2.0 M aqueous NaOH until the pH reaches 10–11 (confirm with pH paper). The solution will turn cloudy as the free base precipitates/oils out.

  • Extract the basified aqueous layer with dichloromethane (DCM) or EtOAc (3 × 5 mL/g).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enriched free base.

Protocol 2: Normal-Phase Column Chromatography with Silanol Suppression

Purpose: To separate 2-(cyclohexylamino)-4-methylpentan-1-ol from structurally similar basic impurities, such as unreacted primary amine (leucinol) or over-alkylated tertiary amines. Causality: Secondary amines bind irreversibly to the acidic silanol (Si-OH) groups on standard silica gel, causing severe tailing and poor resolution[1]. Triethylamine (TEA) is added to the mobile phase as a "silanol suppressor." TEA competitively binds to the Si-OH sites, masking them and allowing the target analyte to elute with a sharp, symmetrical peak[2].

Step-by-Step Methodology:

  • Prepare the mobile phase: Hexane / EtOAc / TEA in a ratio of 70:30:1 (v/v/v).

  • Slurry-pack a silica gel column (230–400 mesh) using the prepared mobile phase. Ensure the column is flushed with at least 3 column volumes (CV) of the TEA-containing solvent to fully deactivate the silica surface prior to loading.

  • Dissolve the enriched free base (from Protocol 1) in a minimum volume of the mobile phase and load it onto the column.

  • Elute the column, collecting fractions. Monitor elution via TLC (visualized with Ninhydrin stain; secondary amines appear as distinct spots, often reddish-brown).

  • Pool the fractions containing the pure product and concentrate in vacuo.

Protocol 3: Hydrochloride Salt Formation and Cooling Crystallization

Purpose: To achieve ultimate pharmaceutical-grade purity (>99.5%) and obtain a stable, easily handleable solid. Causality: Amine hydrochlorides are highly crystalline because the chloride ion acts as a robust hydrogen-bond acceptor, bridging the protonated amine and the hydroxyl group to form a stable lattice[3][4]. Using a binary solvent system (hot ethanol/diethyl ether) allows for controlled supersaturation and selective precipitation of the target salt[5].

Step-by-Step Methodology:

  • Dissolve the chromatographically purified free base in a minimal volume of hot absolute ethanol (approx. 50 °C).

  • Slowly add 1.05 equivalents of ethereal HCl (2.0 M HCl in diethyl ether) dropwise under continuous stirring.

  • Allow the solution to cool gradually to room temperature.

  • To induce crystallization, slowly add cold diethyl ether (anti-solvent) dropwise until the solution becomes slightly turbid[5].

  • Cover the flask loosely and let it stand undisturbed at room temperature for 2 hours to promote the growth of large, pure crystals, then transfer to an ice bath (0–5 °C) for an additional 2 hours to maximize yield[5].

  • Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with ice-cold diethyl ether.

  • Dry the crystals in a vacuum oven at 40 °C to constant weight.

Quantitative Data & Validation

Table 1: Mobile Phase Optimization for Silica Gel Chromatography Data demonstrates the critical role of TEA in resolving the secondary amine.

Solvent System (v/v/v)AdditiveTarget Rf ValuePeak Shape / Spot Characteristics
Hexane / EtOAc (70:30)None0.15Severe tailing, streaking on TLC
Hexane / EtOAc (50:50)None0.25Moderate tailing, poor resolution
Hexane / EtOAc / TEA (70:30:1)1% TEA0.35Sharp, symmetrical spot
Hexane / EtOAc / TEA (60:40:2)2% TEA0.42Sharp, symmetrical spot

Table 2: Crystallization Solvent Systems and Recovery Metrics

Primary SolventAnti-SolventCooling ProfileCrystal Yield (%)Final Purity (HPLC-ELSD)
IsopropanolHexaneRapid (Ice bath)85%98.2%
EthanolDiethyl EtherSlow (Ambient to 0°C)92%>99.5%
MethanolAcetoneSlow (Ambient to 0°C)78%97.8%

References

  • Triethylamine as a Mobile Phase Additive: What Does It Do? Welch Materials [Link]

  • Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids Journal of the American Chemical Society [Link]

  • Co-Crystals: A Novel Approach to Modify Physicochemical Properties of Active Pharmaceutical Ingredients PMC - National Institutes of Health [Link]

Sources

Method

Application and Protocol Guide for In Vitro Evaluation of 2-(cyclohexylamino)-4-methylpentan-1-ol

Introduction and Scientific Rationale 2-(cyclohexylamino)-4-methylpentan-1-ol is a synthetic amino alcohol whose biological activities are not yet extensively characterized in peer-reviewed literature. Its structure, fea...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

2-(cyclohexylamino)-4-methylpentan-1-ol is a synthetic amino alcohol whose biological activities are not yet extensively characterized in peer-reviewed literature. Its structure, featuring a bulky cyclohexylamino group and a chiral alcohol center, is reminiscent of various pharmacophores known to interact with biological systems. Notably, the 2-(cyclohexylamino) moiety is a key feature in a class of 2-aminothiazole derivatives that have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders.[1] Furthermore, these and related analogs have demonstrated antiproliferative effects against various cancer cell lines, suggesting potential applications in oncology.[1]

This guide provides a foundational framework for the initial in vitro characterization of 2-(cyclohexylamino)-4-methylpentan-1-ol. We present two robust, high-throughput compatible assay protocols designed to investigate its potential as both an enzyme inhibitor and an antiproliferative agent. The experimental designs are rooted in established methodologies and include critical controls to ensure data integrity and trustworthiness.

The primary objectives of these protocols are:

  • To determine if the compound exhibits inhibitory activity against a model dehydrogenase enzyme, providing a basis for more specific target identification.

  • To quantify its potential cytotoxic or cytostatic effects on a relevant cancer cell line.

These initial assays will serve as a critical decision-making point in the drug discovery cascade, guiding further mechanistic studies, lead optimization, and target deconvolution efforts.

Protocol I: Homogeneous Fluorescent Assay for Dehydrogenase Inhibition

Expertise & Causality: Assay Principle

This protocol describes a generic, homogeneous (no-wash) assay to screen for inhibitors of a model NAD(P)+-dependent dehydrogenase. The principle is based on the enzymatic reduction of NAD(P)+ to NAD(P)H. The amount of NAD(P)H produced is then quantified using a coupled enzymatic reaction where a reductase uses NAD(P)H to convert a weakly fluorescent probe (e.g., resazurin) into a highly fluorescent product (e.g., resorufin). An inhibitor of the primary dehydrogenase will decrease the rate of NAD(P)H production, resulting in a lower fluorescence signal. This method is highly sensitive, has a large dynamic range, and is readily adaptable to high-throughput screening (HTS) in 96- or 384-well formats.

The choice of a coupled-enzyme system is deliberate; it provides a continuous and amplified signal, which is more robust than endpoint measurements of NAD(P)H fluorescence directly, as direct measurement can be prone to interference from autofluorescent compounds.

Experimental Workflow Diagram

Dehydrogenase_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_detection Detection & Analysis Compound_Prep Prepare serial dilutions of Test Compound Dispense_Compound Dispense Test Compound, Positive Control (Known Inhibitor), and Negative Control (DMSO) Compound_Prep->Dispense_Compound Reagent_Prep Prepare Assay Buffer, Enzyme, Substrate, and Detection Reagent Mix Add_Enzyme Add Dehydrogenase Enzyme (Pre-incubation, optional) Reagent_Prep->Add_Enzyme Initiate_Reaction Add Substrate/Cofactor Mix (e.g., Isocitrate/NADP+) Reagent_Prep->Initiate_Reaction Add_Detection Add Detection Reagent (Resazurin/Diaphorase) Reagent_Prep->Add_Detection Dispense_Compound->Add_Enzyme 2 µL/well Add_Enzyme->Initiate_Reaction 10 µL/well Incubate_1 Incubate at 37°C Initiate_Reaction->Incubate_1 10 µL/well Incubate_1->Add_Detection 30-60 min Incubate_2 Incubate at RT (protect from light) Add_Detection->Incubate_2 20 µL/well Read_Plate Read Fluorescence (Ex: 560 nm, Em: 590 nm) Incubate_2->Read_Plate 15-30 min Analyze_Data Calculate % Inhibition and determine IC50 Read_Plate->Analyze_Data

Caption: Workflow for the dehydrogenase inhibition assay.

Materials and Reagents
  • Test Compound: 2-(cyclohexylamino)-4-methylpentan-1-ol, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 0.01% (v/v) Triton X-100.

  • Enzyme: A model dehydrogenase (e.g., Isocitrate Dehydrogenase, ICDH), diluted in Assay Buffer.

  • Substrate/Cofactor: Isocitrate and NADP⁺, prepared in Assay Buffer.

  • Positive Control: A known inhibitor for the chosen enzyme (e.g., isocitrate dehydrogenase inhibitor).

  • Detection Reagent: A commercial kit (e.g., NADP/NADPH-Glo™ Assay from Promega) or a custom mix containing Resazurin and Diaphorase.

  • Plates: White, opaque, flat-bottom 384-well assay plates.

  • Equipment: Multichannel pipette or automated liquid handler, plate reader with fluorescence detection capabilities.

Step-by-Step Protocol
  • Compound Plating:

    • Create a serial dilution series of the 10 mM stock of 2-(cyclohexylamino)-4-methylpentan-1-ol in DMSO. A typical 11-point, 3-fold dilution series would range from 10 mM down to 0.17 µM.

    • Using an acoustic dispenser or manual pipette, transfer 100 nL of each compound concentration into the wells of a 384-well plate.

    • Dispense 100 nL of DMSO into the "No Inhibition" (100% activity) control wells.

    • Dispense 100 nL of the positive control inhibitor stock into the "Max Inhibition" (0% activity) control wells.

  • Enzyme Addition:

    • Prepare a working solution of the dehydrogenase enzyme in Assay Buffer at 2X the final desired concentration.

    • Add 10 µL of the enzyme solution to all wells except the "No Enzyme" background controls. Add 10 µL of Assay Buffer to these background wells.

    • Optional: Incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation:

    • Prepare a 2X working solution of the substrate and cofactor (e.g., Isocitrate/NADP⁺) in Assay Buffer.

    • Add 10 µL of the substrate/cofactor mix to all wells to start the enzymatic reaction. The final volume is now 20 µL.

    • Shake the plate for 30 seconds and incubate at 37°C for 60 minutes.

  • Signal Detection:

    • Prepare the detection reagent according to the manufacturer's instructions.

    • Allow the plate to cool to room temperature.

    • Add 20 µL of the detection reagent to all wells.

    • Incubate for 20 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

Data Analysis and Interpretation
  • Calculate Percent Inhibition:

    • Average the signals from the control wells (No Inhibition, Max Inhibition).

    • Normalize the data for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_MaxInhibition) / (Signal_NoInhibition - Signal_MaxInhibition))

  • Determine IC₅₀ Value:

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Quantitative Data Summary (Hypothetical)
CompoundTarget EnzymeIC₅₀ (µM)Hill Slope
2-(cyclohexylamino)-4-methylpentan-1-olIsocitrate Dehydrogenase12.51.10.992
Positive Control InhibitorIsocitrate Dehydrogenase0.21.00.998

Protocol II: Cell Viability Assay (MTT-Based)

Expertise & Causality: Assay Principle

This protocol assesses the effect of 2-(cyclohexylamino)-4-methylpentan-1-ol on the metabolic activity of a cancer cell line, which serves as an indicator of cell viability and proliferation. The MTT assay is a well-established colorimetric method based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells. A decrease in formazan production in treated cells compared to untreated controls indicates either a reduction in cell proliferation (cytostatic effect) or an increase in cell death (cytotoxic effect). This endpoint is robust and has been a standard for cytotoxicity screening for decades.

Experimental Workflow Diagram

Cell_Viability_Assay_Workflow cluster_prep Cell Culture & Plating cluster_treatment Compound Treatment cluster_detection MTT Assay & Analysis Culture_Cells Culture cancer cells (e.g., PANC-1) to ~80% confluency Harvest_Cells Harvest and count cells Culture_Cells->Harvest_Cells Seed_Plate Seed cells into a 96-well plate (e.g., 5,000 cells/well) Harvest_Cells->Seed_Plate Incubate_1 Incubate for 24 hours (allow cells to attach) Seed_Plate->Incubate_1 Prepare_Dosing Prepare serial dilutions of Test Compound in media Incubate_1->Prepare_Dosing Treat_Cells Remove old media and add media with compound or controls Prepare_Dosing->Treat_Cells Incubate_2 Incubate for 72 hours Treat_Cells->Incubate_2 Add_MTT Add MTT reagent to each well Incubate_2->Add_MTT Incubate_3 Incubate for 4 hours at 37°C Add_MTT->Incubate_3 Solubilize Add Solubilization Solution (e.g., DMSO or SDS-HCl) Incubate_3->Solubilize Read_Plate Read Absorbance at 570 nm Solubilize->Read_Plate Analyze_Data Calculate % Viability and determine GI50/IC50 Read_Plate->Analyze_Data

Caption: Workflow for the MTT-based cell viability assay.

Materials and Reagents
  • Cell Line: A relevant human cancer cell line (e.g., PANC-1, pancreatic cancer).

  • Cell Culture Medium: RPMI-1640 or DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compound: 10 mM stock of 2-(cyclohexylamino)-4-methylpentan-1-ol in DMSO.

  • Positive Control: A known cytotoxic agent (e.g., Doxorubicin).

  • MTT Reagent: 5 mg/mL solution of MTT in sterile PBS.

  • Solubilization Solution: 100% DMSO or 10% SDS in 0.01 M HCl.

  • Plates: Clear, flat-bottom 96-well cell culture plates.

  • Equipment: CO₂ incubator (37°C, 5% CO₂), inverted microscope, multichannel pipette, plate reader with absorbance detection capabilities.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture PANC-1 cells until they reach approximately 80% confluency.

    • Trypsinize, collect, and count the cells.

    • Dilute the cells in fresh culture medium to a density of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare 2X final concentrations of the test compound and positive control by diluting the DMSO stocks in culture medium. Ensure the final DMSO concentration in the assay does not exceed 0.5%.

    • After 24 hours, carefully remove the medium from the wells.

    • Add 100 µL of medium containing the appropriate concentration of the test compound, positive control, or vehicle control (medium with 0.5% DMSO) to each well.

    • Incubate the plate for an additional 72 hours at 37°C, 5% CO₂.

  • MTT Assay:

    • After the 72-hour incubation, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.

    • Carefully aspirate the medium from the wells without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes on an orbital shaker to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use 650 nm as a reference wavelength if desired.

Data Analysis and Interpretation
  • Calculate Percent Viability:

    • Average the absorbance values from the vehicle control wells (100% viability).

    • Normalize the data using the formula: % Viability = 100 * (Absorbance_Test / Absorbance_VehicleControl)

  • Determine GI₅₀ Value:

    • Plot the % Viability against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic (4PL) curve to determine the GI₅₀ (concentration for 50% Growth Inhibition) or IC₅₀ value.

Quantitative Data Summary (Hypothetical)
CompoundCell LineAssay DurationGI₅₀ (µM)
2-(cyclohexylamino)-4-methylpentan-1-olPANC-172 hours28.3
Doxorubicin (Positive Control)PANC-172 hours0.8

Conclusion and Future Directions

The protocols detailed in this guide provide a robust starting point for characterizing the in vitro bioactivity of 2-(cyclohexylamino)-4-methylpentan-1-ol. The hypothetical data suggest the compound possesses moderate activity in both enzyme inhibition and cell viability assays. These preliminary findings justify further investigation.

Next steps should include:

  • Selectivity Profiling: Screening the compound against a panel of different dehydrogenases and other enzyme classes to determine its selectivity.

  • Mechanism of Action Studies: Investigating the mode of enzyme inhibition (e.g., competitive, non-competitive) and exploring the cellular mechanism of cytotoxicity (e.g., apoptosis, cell cycle arrest).

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the parent compound to identify key structural features responsible for its activity and to improve potency and selectivity.

By systematically applying these validated in vitro assays, researchers can efficiently profile novel chemical entities like 2-(cyclohexylamino)-4-methylpentan-1-ol and accelerate the journey from initial hit to validated lead.

References

  • New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity. MDPI.[Link][1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-(Cyclohexylamino)-4-methylpentan-1-ol

Welcome to the Technical Support Center. This guide provides actionable, field-proven strategies for optimizing the synthesis of 2-(cyclohexylamino)-4-methylpentan-1-ol (commonly known as N-cyclohexylleucinol).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides actionable, field-proven strategies for optimizing the synthesis of 2-(cyclohexylamino)-4-methylpentan-1-ol (commonly known as N-cyclohexylleucinol).

As an amino alcohol derivative, this molecule is typically synthesized via the reductive amination of L-leucinol with cyclohexanone. However, due to the highly polar nature of the product and the severe steric hindrance between the bulky isobutyl group of leucinol and the secondary carbon of cyclohexanone, researchers frequently encounter stalled conversions, over-reduction, and poor isolation yields. This guide is designed to help you troubleshoot and bypass these bottlenecks.

Part 1: Mechanistic Workflow

To effectively troubleshoot, we must first isolate the rate-limiting steps of the reaction. The diagram below illustrates the optimized mechanistic pathway, highlighting where specific catalytic interventions are required to prevent byproduct formation.

SynthesisWorkflow Leucinol L-Leucinol (Sterically Hindered) Hemiaminal Hemiaminal Intermediate Leucinol->Hemiaminal Nucleophilic Attack Cyclohexanone Cyclohexanone (Bulky Ketone) Cyclohexanone->Hemiaminal Byproduct Cyclohexanol (Byproduct) Cyclohexanone->Byproduct Premature Reduction (If NaBH4 used) Iminium Iminium / Imine Intermediate Hemiaminal->Iminium -H2O Ti(O-iPr)4 Product 2-(cyclohexylamino)- 4-methylpentan-1-ol Iminium->Product Reduction NaBH(OAc)3

Figure 1: Mechanistic workflow of the reductive amination of L-leucinol with cyclohexanone.

Part 2: Troubleshooting FAQs

Q1: Why is my reaction stalling with high amounts of unreacted cyclohexanone and leucinol? Causality: The primary culprit is steric hindrance. The bulky isobutyl group adjacent to the primary amine of leucinol[1], combined with the secondary nature of cyclohexanone, makes the initial nucleophilic attack and subsequent dehydration energetically unfavorable. The equilibrium heavily favors the starting materials. Solution: Introduce a Lewis acid and water scavenger. Titanium(IV) isopropoxide ( Ti(O-iPr)4​ ) is the gold standard for sterically hindered reductive aminations[1][2]. It coordinates to the carbonyl oxygen, increasing its electrophilicity, and reacts irreversibly with the expelled water to drive the equilibrium forward toward the iminium intermediate.

Q2: I am seeing a high concentration of cyclohexanol byproduct. How do I prevent over-reduction? Causality: Your reducing agent is reducing the ketone before the sterically hindered imine has time to form. This occurs if you use a strong, unselective reducing agent like NaBH4​ , or if you add the reducing agent concurrently with the starting materials in a slow imine-forming reaction. Solution: Switch to Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3​ ) [2][3]. STAB is exceptionally mild and exhibits high chemoselectivity for iminium ions over ketones. Furthermore, employ a two-step "pre-formation" protocol: allow the imine to form completely (monitored by TLC) before introducing the reducing agent[4].

Q3: My LC-MS shows >95% conversion, but my isolated yield is <40% after aqueous workup. Where is my product? Causality: 2-(cyclohexylamino)-4-methylpentan-1-ol is a highly polar amino alcohol. At neutral or slightly acidic pH, the secondary amine is protonated into an ammonium state, making it highly water-soluble. It will partition poorly into standard organic solvents like diethyl ether or hexane. Solution: Adjust the aqueous phase to pH > 10 using 1M NaOH to ensure complete deprotonation of the amine[4]. Saturate the aqueous layer with NaCl (salting out). Extract with a highly polar organic solvent system, such as a 4:1 Dichloromethane:Isopropanol mixture or pure Ethyl Acetate. The isopropanol disrupts the hydrogen bonding of the amino alcohol with water, drastically improving the partition coefficient into the organic phase.

Part 3: Quantitative Data Presentation

Selecting the correct reducing agent is the most critical variable in this synthesis. The table below summarizes the expected outcomes based on the reagent chosen for this specific sterically hindered transformation.

Reducing AgentChemoselectivity (Imine vs Ketone)Standard Reaction ConditionsTypical YieldMechanistic Notes
NaBH4​ PoorMethanol, 0 °C< 30%Rapidly reduces cyclohexanone to cyclohexanol before imine formation can occur.
NaBH3​CN ModerateMethanol, pH 4-550-60%Requires strict pH control to activate the imine; generates highly toxic HCN gas as a byproduct.
STAB ( NaBH(OAc)3​ ) Excellent DCE or THF, RT> 85% Mild, highly selective, and the industry standard for sterically hindered amino alcohols[3].
H2​ / Pd/C GoodMethanol, H2​ (balloon)70-80%Requires specialized pressure equipment; slight risk of over-alkylation if not strictly monitored.

Part 4: Optimized Experimental Protocol

This protocol utilizes Ti(O-iPr)4​ and STAB. It is designed as a self-validating system , meaning you must verify specific checkpoints before proceeding to the next step to guarantee high yields.

Step 1: Imine Pre-formation

  • To a flame-dried round-bottom flask under an inert atmosphere (Ar or N2​ ), add L-leucinol (1.0 equiv, 10 mmol) and cyclohexanone (1.05 equiv, 10.5 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. (Note: DCE is preferred over DCM as STAB is highly stable in it, and it allows for slightly higher temperatures if heating is required[3]).

  • Add Titanium(IV) isopropoxide ( Ti(O-iPr)4​ ) (1.2 equiv, 12 mmol) dropwise at room temperature[2].

  • Stir the mixture for 6-8 hours.

  • Validation Checkpoint: Monitor by TLC (ninhydrin stain). Do not proceed to Step 2 until the primary amine spot corresponding to leucinol is completely consumed.

Step 2: Chemoselective Reduction

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv, 15 mmol) portion-wise over 15 minutes[4]. (Adding STAB only after imine formation entirely eliminates the competitive reduction of cyclohexanone).

  • Allow the reaction to warm to room temperature and stir for an additional 12 hours.

Step 3: Quench and Extraction (Critical Phase)

  • Quench the reaction carefully by slowly adding saturated aqueous NaHCO3​ .

  • Validation Checkpoint: Check the pH of the aqueous layer. Add 1M NaOH dropwise until the pH is strictly > 10. This ensures the secondary amine is fully deprotonated[4].

  • Add solid NaCl to saturate the aqueous layer.

  • Extract the aqueous layer three times with a 4:1 mixture of Dichloromethane:Isopropanol .

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the crude 2-(cyclohexylamino)-4-methylpentan-1-ol. Purify via flash chromatography (Silica gel, typically requiring a DCM:MeOH:NH4​OH gradient due to polarity).

Part 5: References

  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. "Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines." Tetrahedron, 2004, 60(7), 1463-1471. URL:[Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. URL:[Link]

  • Organic Chemistry Portal. "Amine synthesis by reductive amination (reductive alkylation)." URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-(cyclohexylamino)-4-methylpentan-1-ol Aqueous Solubility

Welcome to the Formulation & Assay Support Center. As drug development professionals and application scientists, we frequently encounter highly lipophilic intermediates that resist aqueous solvation.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Assay Support Center. As drug development professionals and application scientists, we frequently encounter highly lipophilic intermediates that resist aqueous solvation. 2-(cyclohexylamino)-4-methylpentan-1-ol is a classic example of a "brick dust/grease" molecule: it features a bulky hydrophobic backbone (a cyclohexyl ring and a 4-methylpentyl chain) coupled with a secondary amine and a primary alcohol.

This guide is designed to help you troubleshoot precipitation issues, understand the physicochemical causality behind them, and implement self-validating protocols to achieve stable aqueous formulations for your in vitro and in vivo assays.

Part 1: Frequently Asked Questions (FAQs) & Mechanistic Insights

Q1: Why does 2-(cyclohexylamino)-4-methylpentan-1-ol immediately precipitate when added to my physiological assay buffer (pH 7.4)?

A: The precipitation is driven by the molecule's high lipophilicity (LogP) overpowering its ionization state. The secondary amine in this molecule has a predicted pKa of approximately 9.5 to 10.5. According to the Henderson-Hasselbalch relationship, at pH 7.4, the amine is predominantly protonated (cationic). However, the massive hydrophobic bulk of the cyclohexyl and isobutyl groups creates a highly unfavorable entropy of hydration[1]. The water molecules cannot form a stable hydrogen-bond network around the aliphatic chains, forcing the drug molecules to aggregate and precipitate to minimize their exposed surface area. To achieve true aqueous solubility without excipients, the pH must generally be dropped significantly below 6.0 to maximize the salt-form solubility, which is often incompatible with live-cell assays.

Q2: If pH adjustment isn't viable for my cell-based assay, what co-solvent system should I use?

A: We recommend a ternary co-solvent system, specifically the 10% DMSO / 40% PEG 400 / 5% Tween 80 / 45% Aqueous Buffer formulation.

  • Causality: You cannot simply dissolve this compound in DMSO and spike it into water. Direct dilution causes rapid "solvent-shifting," where the DMSO diffuses into the water faster than the drug can solvate, leading to instant crystal nucleation. By introducing Polyethylene Glycol 400 (PEG 400), you bridge the dielectric constant gap between DMSO and water[2]. Tween 80 (a non-ionic surfactant) is added to form micelles that encapsulate any transiently precipitating lipophilic tails, thermodynamically stabilizing the dispersion[3].

Q3: My downstream application is highly sensitive to DMSO and surfactants (e.g., primary cell cultures). Is there a biocompatible alternative?

A: Yes. For highly sensitive assays, Hydroxypropyl-β-Cyclodextrin (HP-β-CD) complexation is the gold standard[4].

  • Causality: HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic interior cavity. The cyclohexyl ring and the 4-methylpentyl chain of your compound are perfectly sized to insert into this cavity via hydrophobic and van der Waals interactions, forming a 1:1 inclusion complex. Because the drug is physically shielded from the bulk water, its apparent aqueous solubility increases dramatically without the need for harsh organic solvents or cell-lysing surfactants.

Part 2: Formulation Decision Workflows & Visualizations

To determine the optimal formulation path for 2-(cyclohexylamino)-4-methylpentan-1-ol, follow the logical workflow below based on your specific assay constraints.

FormulationTree Start 2-(cyclohexylamino)- 4-methylpentan-1-ol CheckAssay Is assay pH strictly physiological (7.4)? Start->CheckAssay pHAdjust Acidify to pH 5.0-6.0 (Salt Formation) CheckAssay->pHAdjust No UseExcipients Require Excipients or Co-solvents CheckAssay->UseExcipients Yes CheckTox Toxicity sensitive (e.g., live cells)? UseExcipients->CheckTox UseHPBCD HP-β-CD Complexation (10-20% w/v) CheckTox->UseHPBCD Yes UseCosolvent DMSO / PEG400 / Tween 80 Mixture CheckTox->UseCosolvent No

Decision tree for selecting a solubility strategy based on assay constraints.

HPBCD_Mechanism FreeDrug Lipophilic Amine Complex 1:1 Inclusion Complex FreeDrug->Complex Hydrophobic Insertion HPBCD HP-β-CD Cavity HPBCD->Complex Host-Guest Binding Aqueous Aqueous Solubility Complex->Aqueous Enhanced Hydrophilicity

Mechanistic pathway of HP-β-CD encapsulating the lipophilic amine for aqueous solvation.

Part 3: Quantitative Data Summary

The following table summarizes the expected outcomes and biocompatibility of various formulation strategies for lipophilic amino alcohols.

Formulation StrategyKey ExcipientsMechanistic RoleBiocompatibilityEst. Max Solubility
pH Modulation 0.1M HCl / Citrate BufferProtonates secondary amine to form a water-soluble saltHigh (if assay tolerates pH < 6.0)~1-2 mg/mL
Co-solvent System DMSO (10%), PEG 400 (40%)Lowers the dielectric constant of the aqueous mediumLow/Moderate (DMSO toxicity in cells)>10 mg/mL
Micellar Dispersion Tween 80 (5%) or SolutolEncapsulates lipophilic tails in surfactant micellesModerate (can lyse cell membranes)~5 mg/mL
Inclusion Complex HP-β-CD (10-20% w/v)Host-guest encapsulation of the hydrophobic bulkHigh (FDA-approved for injectables)~5-10 mg/mL

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, do not blindly mix reagents. Use the following self-validating protocols designed to provide immediate visual and physical feedback if the formulation is failing.

Protocol A: Ternary Co-Solvent Formulation (DMSO / PEG 400 / Tween 80)

Best for: High-concentration stock solutions, biochemical assays, and in vivo dosing where excipients are tolerated.

  • Initial Solvation: Weigh 10 mg of 2-(cyclohexylamino)-4-methylpentan-1-ol into a sterile glass vial. Add 100 µL of pure, anhydrous DMSO. Vortex vigorously for 60 seconds.

    • Validation Checkpoint: Hold the vial to the light. The solution must be 100% optically clear. If any micro-particulates remain, the crystal lattice has not been fully broken. Sonicate for 5 minutes at room temperature until completely clear.

  • Polarity Bridging: Add 400 µL of PEG 400 to the vial. Vortex thoroughly for 30 seconds to ensure homogeneous mixing of the two organic phases.

  • Surfactant Addition: Add 50 µL of Tween 80. Mix by gentle inversion (do not vortex aggressively to avoid excessive foaming).

  • Aqueous Titration: Dropwise, add 450 µL of 1X PBS (pH 7.4) while continuously agitating the vial.

    • Validation Checkpoint: Observe the solution against a dark background. If opalescence (a milky cloudiness) appears, the drug is nucleating and precipitating out of solution. Corrective Action: If opalescence occurs, stop the aqueous addition immediately, add an additional 20 µL of Tween 80, and sonicate until clear before proceeding.

Protocol B: HP-β-CD Inclusion Complexation

Best for: Live-cell assays, sensitive tissue cultures, and avoiding organic solvent toxicity.

  • Excipient Preparation: Prepare a 20% (w/v) HP-β-CD solution in deionized water or your standard assay buffer. Filter sterilize through a 0.22 µm filter.

  • Direct Addition: Add the dry 2-(cyclohexylamino)-4-methylpentan-1-ol powder directly to the HP-β-CD solution.

    • Critical Warning: Do NOT pre-dissolve the drug in DMSO. DMSO molecules will competitively bind to the hydrophobic cavity of the cyclodextrin, preventing the drug from entering[5].

  • Equilibration: Stir the suspension continuously at 37°C for 24 to 48 hours using a magnetic stir bar.

    • Causality: Inclusion complexation is a thermodynamic equilibrium process driven by the displacement of water from the cyclodextrin cavity. It requires time and thermal energy to reach saturation.

  • Filtration & Validation: Filter the resulting suspension through a 0.22 µm PVDF syringe filter to remove any uncomplexed, undissolved drug.

    • Validation Checkpoint: The resulting filtrate contains only the fully solubilized 1:1 inclusion complex. Because the exact concentration depends on the binding affinity, you must verify the final solubilized concentration via HPLC or UV-Vis spectroscopy before applying it to your assay.

Sources

Troubleshooting

Technisches Support-Center: Verhinderung des oxidativen Abbaus von 2-(Cyclohexylamino)-4-methylpentan-1-ol während der Lagerung

Answering in German, as requested by the user. Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung Dieses Handbuch dient als zentrale Ressource zur Gewährleistung der Stabilität von 2-(Cyclohexyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering in German, as requested by the user.

Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Handbuch dient als zentrale Ressource zur Gewährleistung der Stabilität von 2-(Cyclohexylamino)-4-methylpentan-1-ol. Als Ihr leitender Anwendungswissenschaftler habe ich dieses Center so strukturiert, dass es nicht nur Protokolle, sondern auch die wissenschaftlichen Grundlagen für jeden Schritt liefert und Ihnen hilft, fundierte Entscheidungen zur Erhaltung der Integrität Ihrer Proben zu treffen.

Abschnitt 1: Häufig gestellte Fragen (FAQs) zur Stabilität

Diese Fragen befassen sich mit den grundlegenden Aspekten der Stabilität und des Handlings der Verbindung.

F1: Was ist 2-(Cyclohexylamino)-4-methylpentan-1-ol und warum ist es anfällig für oxidativen Abbau?

2-(Cyclohexylamino)-4-methylpentan-1-ol ist ein Aminoalkohol. Seine Anfälligkeit für Oxidation ergibt sich aus zwei seiner funktionellen Gruppen:

  • Sekundäres Amin (-NH-): Die Stickstoff-Wasserstoff-Bindung in sekundären Aminen kann durch oxidative Prozesse gespalten werden. Dies führt zur Bildung von Aminylradikalen, die Kettenreaktionen auslösen können, welche die Verbindung weiter abbauen.[1][2] Aromatische Amine sind dafür bekannt, als Radikalfänger zu wirken, was die Reaktivität dieser Gruppe unterstreicht.[2][3]

  • Primärer Alkohol (-CH₂OH): Die Alkoholgruppe kann zu einem Aldehyd und anschließend zu einer Carbonsäure oxidiert werden. Dieser Prozess kann durch Luftsauerstoff, insbesondere in Gegenwart von Licht, Wärme oder Spuren von Metallionen, beschleunigt werden.[4][5]

Die Kombination dieser beiden Gruppen in einem Molekül schafft mehrere Wege für den oxidativen Abbau, was eine sorgfältige Handhabung und Lagerung unerlässlich macht.

F2: Was sind die idealen Lagerungsbedingungen, um die Stabilität zu maximieren?

Um den Abbau zu minimieren, ist eine mehrschichtige Strategie entscheidend. Die folgenden Bedingungen werden basierend auf den allgemeinen Prinzipien für die Lagerung von Aminoalkoholen und anderen oxidationsempfindlichen Verbindungen empfohlen.[6][7]

ParameterEmpfehlungBegründung
Temperatur Gekühlt bei 2–8 °C lagern.[6][8]Niedrigere Temperaturen verlangsamen die Geschwindigkeit chemischer Abbaureaktionen erheblich.[9]
Atmosphäre Unter einer inerten Atmosphäre (z. B. Argon oder Stickstoff) lagern.[6]Dadurch wird Sauerstoff, der Hauptverursacher des oxidativen Abbaus, aus dem Kopfraum des Behälters entfernt.
Lichtschutz In einem undurchsichtigen oder bernsteinfarbenen Glasbehälter aufbewahren.Licht, insbesondere UV-Licht, kann die Bildung von freien Radikalen initiieren, die den Abbau beschleunigen.[10]
Behälter Verwenden Sie einen fest verschlossenen Behälter mit einem chemisch inerten Verschluss (z. B. PTFE-ausgekleidet).Verhindert das Eindringen von Feuchtigkeit und Sauerstoff und minimiert das Risiko einer Kontamination durch den Verschluss.
Zusätze Erwägen Sie die Zugabe eines Antioxidans für die Langzeitlagerung in Lösung (siehe F3).Antioxidantien fangen aktiv reaktive Spezies ab, die den Abbau verursachen.[11][12]

F3: Welche Antioxidantien sind mit 2-(Cyclohexylamino)-4-methylpentan-1-ol kompatibel und wirksam?

Die Wahl des Antioxidans hängt von der Art des Lösungsmittels und den nachgeschalteten Anwendungen ab. Antioxidantien wirken hauptsächlich über zwei Mechanismen: als Radikalfänger oder als Peroxidzersetzer.[2][3]

Antioxidans-TypBeispieleWirkmechanismusKompatibilitätshinweise
Gehinderte Phenole Butylhydroxytoluol (BHT), Butylhydroxyanisol (BHA)Spenden ein Wasserstoffatom, um Peroxylradikale zu neutralisieren und so die Oxidationskettenreaktion zu unterbrechen.[2]Weitgehend kompatibel und wirksam in niedrigen Konzentrationen (0,01–0,1 %). In der Regel nicht störend bei den meisten analytischen Techniken.
Phosphitester Tris(2,4-di-tert-butylphenyl)phosphit (z. B. Antioxidans 168)Zersetzen Hydroperoxide in nicht-radikalische Produkte und verhindern so die Bildung neuer Radikale.[2][3]Oft in Kombination mit gehinderten Phenolen für einen synergistischen Effekt verwendet.[1][3]
Thioester Dilaurylthiodipropionat (DLTDP), Distearylthiodipropionat (DSTDP)Funktionieren als Peroxidzersetzer, ähnlich wie Phosphite.[3]Sehr wirksam, können aber bei bestimmten massenspektrometrischen Analysen stören.
Radikalfänger Methimazol, PhenylmethimazolFangen freie Radikale direkt ab, um die Initiierung der Oxidation zu hemmen.[11]Spezialisierte Zusätze, die in bestimmten Formulierungen verwendet werden, um die Bildung von Aminoxidationsprodukten zu verhindern.[11]

Beginnen Sie für allgemeine Laborzwecke mit einer niedrigen Konzentration (z. B. 0,05 %) BHT als Radikalfänger.

Abschnitt 2: Leitfaden zur Fehlerbehebung

Verwenden Sie diese Anleitung, um häufige Probleme im Zusammenhang mit der Instabilität der Verbindung zu diagnostizieren und zu beheben.

Beobachtetes ProblemMögliche Ursache(n)Empfohlene Maßnahme(n)
Eine gelbe oder braune Verfärbung erscheint in der Probe. Oxidation: Die Bildung von chromophoren Abbauprodukten, typischerweise aus der Aminoxidation.1. Überprüfen Sie die Integrität der Inertgasdecke. 2. Stellen Sie sicher, dass der Behälter fest verschlossen und vor Licht geschützt ist. 3. Führen Sie eine Reinheitsanalyse (HPLC) durch, um das Ausmaß des Abbaus zu quantifizieren. 4. Entsorgen Sie die Probe, wenn der Abbau signifikant ist (>5 %).
Die HPLC-Analyse zeigt eine Abnahme der Reinheit und neue, unidentifizierte Peaks. Chemischer Abbau: Kann oxidativ, thermisch oder photolytisch sein.1. Führen Sie eine erzwungene Abbaustudie durch (siehe Protokoll 2), um die Abbauprodukte unter bekannten Stressbedingungen zu charakterisieren.[13] 2. Vergleichen Sie die Retentionszeiten der unbekannten Peaks mit denen aus der erzwungenen Abbaustudie, um den Abbauweg zu identifizieren. 3. Optimieren Sie die Lagerungsbedingungen basierend auf den Erkenntnissen (z. B. wenn der Abbau hauptsächlich photolytisch ist, verbessern Sie den Lichtschutz).
Die Probe ist viskos geworden oder hat Niederschläge gebildet. Polymerisation/Sekundärreaktionen: Abbauprodukte können weiterreagieren und Polymere oder unlösliche Salze bilden.1. Überprüfen Sie die Kompatibilität des Lösungsmittels; einige Lösungsmittel können den Abbau fördern. 2. Analysieren Sie den Niederschlag, falls möglich. 3. Dies deutet auf einen fortgeschrittenen Abbau hin; die Probe ist wahrscheinlich nicht mehr verwendbar. Überprüfen Sie die Lagerungsprotokolle für alle zukünftigen Chargen.
Inkonsistente Ergebnisse werden von Proben aus derselben Charge erhalten. Nicht-homogene Lagerung: Unterschiede in der Exposition gegenüber Luft oder Licht zwischen den Aliquots.1. Überprüfen Sie, ob alle Aliquots ordnungsgemäß mit Inertgas überlagert und versiegelt wurden. 2. Stellen Sie sicher, dass alle Proben an derselben Stelle (z. B. im selben Teil des Kühlschranks) gelagert werden, um Temperaturschwankungen zu vermeiden. 3. Aliquotieren Sie die Stammlösung sofort nach Erhalt in kleinere Ein-Dosis-Behälter, um wiederholtes Öffnen und Verschließen zu vermeiden.

Abschnitt 3: Wichtige experimentelle Protokolle

Diese detaillierten Verfahren bieten einen validierten Rahmen für die Handhabung und Analyse von 2-(Cyclohexylamino)-4-methylpentan-1-ol.

Protokoll 1: Inertgas-Überlagerung für die Langzeitlagerung

Dieses Protokoll minimiert die Exposition gegenüber atmosphärischem Sauerstoff.

Materialien:

  • Probenfläschchen mit PTFE-ausgekleidetem Septumverschluss

  • Quelle für hochreines Inertgas (Argon oder Stickstoff)

  • Nadeln (eine lange zum Einleiten des Gases, eine kurze zum Entlüften)

  • Parafilm oder Labordichtungsband

Verfahren:

  • Vorbereitung: Geben Sie die Probe von 2-(Cyclohexylamino)-4-methylpentan-1-ol in das Fläschchen. Füllen Sie das Fläschchen nicht mehr als zu 75 % seines Volumens, um einen ausreichenden Kopfraum für eine effektive Spülung zu gewährleisten.

  • Verschließen: Verschließen Sie das Fläschchen sicher mit dem Septumverschluss.

  • Gaseinleitung: Führen Sie eine lange Nadel, die mit der Inertgasquelle verbunden ist, durch das Septum ein, sodass ihre Spitze unterhalb der Schulter des Fläschchens im Kopfraum liegt.

  • Entlüftung: Führen Sie eine zweite, kürzere Nadel gerade durch das Septum ein, um als Entlüftung für den verdrängten Sauerstoff zu dienen.

  • Spülung: Leiten Sie einen sanften Strom des Inertgases (ca. 100-200 ml/min) für 1-2 Minuten in das Fläschchen. Dies verdrängt die Luft im Kopfraum.

  • Versiegelung: Entfernen Sie zuerst die Entlüftungsnadel und dann die Gaseinlassnadel. Dadurch wird ein leichter Überdruck des Inertgases im Inneren aufrechterhalten.

  • Sicherung: Wickeln Sie den Verschluss und den Hals des Fläschchens mit Parafilm um, um eine zusätzliche Barriere gegen das Eindringen von Luft zu schaffen.

  • Lagerung: Lagern Sie das versiegelte Fläschchen sofort unter den empfohlenen Bedingungen (2–8 °C, vor Licht geschützt).

Protokoll 2: Durchführung einer erzwungenen Abbaustudie

Dieses Protokoll hilft bei der Identifizierung potenzieller Abbauprodukte und bei der Entwicklung einer stabilitätsanzeigenden Analysemethode.[4][10]

Ziel: Erreichen eines Abbaus von 5–20 %, um die primären Abbauprodukte zu identifizieren, ohne dass es zu übermäßigem sekundärem Abbau kommt.[13]

Materialien:

  • 2-(Cyclohexylamino)-4-methylpentan-1-ol (Stammlösung, z. B. 1 mg/ml)

  • Lösungsmittel (z. B. Acetonitril, Methanol, Wasser)

  • Säure: 0,1 N Salzsäure (HCl)

  • Base: 0,1 N Natriumhydroxid (NaOH)

  • Oxidationsmittel: 3 % Wasserstoffperoxid (H₂O₂)

  • Thermostat, UV-Lampe (z. B. 254 nm/365 nm), HPLC-System

Verfahren:

  • Probenvorbereitung: Bereiten Sie für jede Stressbedingung separate Proben vor, indem Sie die Stammlösung mit dem Stressreagenz mischen. Schließen Sie eine Kontrollprobe (nur Wirkstoff in Lösungsmittel) ein.

  • Stressbedingungen:

    • Sauer: Mischen Sie die Wirkstofflösung mit 0,1 N HCl. Bei Raumtemperatur und 60 °C inkubieren.

    • Basisch: Mischen Sie die Wirkstofflösung mit 0,1 N NaOH. Bei Raumtemperatur und 60 °C inkubieren.

    • Oxidativ: Mischen Sie die Wirkstofflösung mit 3 % H₂O₂. Bei Raumtemperatur inkubieren.[13]

    • Thermisch: Inkubieren Sie die Wirkstofflösung (Kontrolle) bei 60 °C im Dunkeln.

    • Photolytisch: Setzen Sie die Wirkstofflösung (Kontrolle) bei Raumtemperatur UV-Licht aus.

  • Probenahme: Entnehmen Sie zu festgelegten Zeitpunkten (z. B. 0, 2, 4, 8, 24 Stunden) Aliquots von jeder Stressprobe.

  • Neutralisierung: Neutralisieren Sie die sauren und basischen Proben sofort mit einer äquimolaren Menge Base bzw. Säure, um weitere Reaktionen vor der Analyse zu stoppen.

  • Analyse: Analysieren Sie alle Proben (einschließlich der T=0-Kontrolle) mit einer geeigneten HPLC-Methode (siehe Protokoll 3).

  • Datenauswertung: Vergleichen Sie die Chromatogramme der gestressten Proben mit der Kontrolle. Identifizieren Sie neue Peaks (Abbauprodukte) und berechnen Sie den prozentualen Abbau des Ausgangsmaterials. Dies bestätigt, dass Ihre Methode "stabilitätsanzeigend" ist.

Protokoll 3: Probenvorbereitung für die Reinheitsanalyse mittels HPLC-UV/MS

Dieses Protokoll gewährleistet eine genaue Quantifizierung der Verbindung und ihrer potenziellen Abbauprodukte.

Materialien:

  • Analytische Waage

  • Volumetrische Kolben und Pipetten der Klasse A

  • HPLC-taugliches Lösungsmittel (z. B. Acetonitril, Methanol)

  • HPLC-taugliches Wasser mit 0,1 % Ameisensäure oder Ammoniumacetatpuffer

  • Spritzenfilter (0,22 µm oder 0,45 µm, PTFE oder Nylon)

Verfahren:

  • Stammlösungsvorbereitung (ca. 1 mg/ml):

    • Wiegen Sie ca. 10 mg 2-(Cyclohexylamino)-4-methylpentan-1-ol genau in einen 10-ml-Messkolben ein.

    • Lösen Sie die Verbindung in 5 ml HPLC-tauglichem Methanol oder Acetonitril und beschallen Sie sie bei Bedarf kurz.

    • Füllen Sie den Kolben mit demselben Lösungsmittel bis zur Marke auf und mischen Sie gründlich.

  • Arbeitslösungsvorbereitung (ca. 50 µg/ml):

    • Pipettieren Sie 0,5 ml der Stammlösung in einen 10-ml-Messkolben.

    • Verdünnen Sie bis zur Marke mit der mobilen Anfangsphase (z. B. 50:50 Wasser:Acetonitril) und mischen Sie. Dies minimiert Injektionsschock-Effekte auf der Säule.

  • Filtration:

    • Filtrieren Sie einen Teil der Arbeitslösung durch einen 0,22-µm-Spritzenfilter in ein HPLC-Fläschchen. Wählen Sie ein Filtermaterial, das mit Ihrem Lösungsmittel kompatibel ist und eine geringe Proteinbindung aufweist, um einen Analytenverlust zu vermeiden.

  • Analyse:

    • Injizieren Sie die gefilterte Probe in das HPLC-UV/MS-System.

    • Verwenden Sie eine C18-Säule mit einem Gradienten von Wasser (mit 0,1 % Ameisensäure) zu Acetonitril (mit 0,1 % Ameisensäure).

    • Überwachen Sie bei einer geeigneten UV-Wellenlänge (falls chromophor) und verwenden Sie die Massenspektrometrie zur Peakidentifizierung und -bestätigung. Die erwartete Masse [M+H]⁺ für C₁₂H₂₅NO beträgt ca. 200,2 Da.

Abschnitt 4: Visualisierung von Mechanismen und Arbeitsabläufen

Diagramme zur Veranschaulichung der wichtigsten Konzepte für ein schnelles Verständnis.

Abbildung 1: Die vier Hauptfaktoren, die den oxidativen Abbau der Verbindung initiieren.

Troubleshooting_Workflow A Anzeichen von Abbau beobachtet (z.B. Farbänderung, neue HPLC-Peaks) B Lagerungsbedingungen überprüfen (Temp, Inertgas, Lichtschutz) A->B C Sind die Bedingungen optimal? B->C D Lagerungsprotokolle korrigieren (z.B. erneut mit Inertgas überlagern, in den Kühlschrank stellen) C->D Nein E Probe mit stabilitätsanzeigender Methode analysieren C->E Ja D->E F Ausmaß des Abbaus quantifizieren E->F G Abbau < Akzeptanzgrenze? F->G H Probe verwenden, Lagerung weiterhin überwachen G->H Ja I Probe verwerfen und Ursachenanalyse durchführen G->I Nein

Abbildung 3: Vereinfachte potenzielle oxidative Abbauwege für das Molekül.

Referenzen

  • Amino Alcohols: Chromatographic Methods for the Determination of Derivatives of Nitrogen-Containing Toxic Chemicals | Semantic Scholar. (n.d.). Retrieved from

  • Amine Antioxidants Wholesale, Octylated Butylated Diphenylamine | Tintoll. (2026, January 1). Retrieved from

  • Which kinds of antioxidants are there? Classification of common antioxidants - Longchang Chemical. (2023, December 25). Retrieved from

  • An In-depth Technical Guide to the Stability and Storage of 1-Aminohex-5-en-3-ol - Benchchem. (n.d.). Retrieved from

  • US20120271026A1 - Inhibition of amine oxidation - Google Patents. (n.d.). Retrieved from

  • Structural, chemical and biological aspects of antioxidants for strategies against metal and metalloid exposure - PMC. (n.d.). Retrieved from

  • Research Progress of Antioxidant Additives for Lubricating Oils - MDPI. (2024, March 31). Retrieved from

  • AMINO ALCOHOL EA. (2018, June 12). Retrieved from

  • A Sampling and Analysis Method for Two Amino Alcohols - CDC Stacks. (2002, June 1). Retrieved from

  • Amino Alcohols: Chromatographic Methods for the Determination of Derivatives of Nitrogen-Containing Toxic Chemicals | Request PDF - ResearchGate. (n.d.). Retrieved from

  • Technical Support Center: Degradation Studies of 4-Amino-2-methyl-1-phenylbutan-2-ol - Benchchem. (n.d.). Retrieved from

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). Retrieved from

  • Forced Degradation to Develop Stability-indicating Methods | Pharmaceutical Outsourcing. (2012, January 1). Retrieved from

  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International. (n.d.). Retrieved from

  • Proteins & Peptides Forced Degradation Studies - CD Formulation. (n.d.). Retrieved from

  • Amino-alcohols Analysis of amino-alcohols, C - Agilent. (n.d.). Retrieved from

  • Analysis of Amino Acids Contained in Alcohol. (n.d.). Retrieved from

  • Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ - PMC. (n.d.). Retrieved from

  • Handling and Storage of Peptides - FAQ | AAPPTEC. (n.d.). Retrieved from

Sources

Optimization

Technical Support Center: Reductive Amination of 2-(Cyclohexylamino)-4-methylpentan-1-ol

Welcome to the Technical Support Center. The synthesis of 2-(cyclohexylamino)-4-methylpentan-1-ol is typically achieved via the reductive amination of 2-amino-4-methylpentan-1-ol (leucinol) with cyclohexanone.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. The synthesis of 2-(cyclohexylamino)-4-methylpentan-1-ol is typically achieved via the reductive amination of 2-amino-4-methylpentan-1-ol (leucinol) with cyclohexanone. While this is a highly reliable carbon-nitrogen bond-forming reaction, stereoelectronic factors and reaction kinetics can lead to frustrating byproducts, such as direct ketone reduction or tertiary amine over-alkylation.

This guide is designed for bench scientists and process chemists to troubleshoot, optimize, and validate their reductive amination workflows.

Mechanistic Workflow & Byproduct Divergence

To effectively troubleshoot, we must first visualize the competing kinetic pathways in the reaction vessel. The diagram below illustrates the critical juncture points where the reaction can deviate from the target product.

ByproductPathways SM Leucinol + Cyclohexanone (Starting Materials) Hemiaminal Hemiaminal Intermediate (Equilibrium) SM->Hemiaminal Nucleophilic Attack Byproduct1 Cyclohexanol (Direct Ketone Reduction) SM->Byproduct1 Premature Reduction (Strong Reductant) Stalled Unreacted SM (Stalled Reaction) SM->Stalled pH < 3 (Amine Protonated) Iminium Iminium Ion (pH 4-5) Hemiaminal->Iminium -H2O (Acidic Buffer) Hemiaminal->Stalled pH > 7 (No Dehydration) Target 2-(cyclohexylamino)- 4-methylpentan-1-ol (Target Product) Iminium->Target Hydride Transfer (NaBH(OAc)3) Byproduct2 Tertiary Amine (Over-alkylation) Target->Byproduct2 Excess Ketone + Reductant

Mechanistic pathway of leucinol reductive amination highlighting byproduct divergence points.

Troubleshooting FAQs

Q1: My LC-MS shows a massive peak for cyclohexanol. Why is the reducing agent attacking the ketone instead of the imine?

The Causality: Direct reduction of the ketone outcompetes imine reduction. This occurs when the chosen reducing agent is too nucleophilic (e.g., Sodium Borohydride, NaBH4​ ) and attacks the cyclohexanone carbonyl before the amine has time to condense into the hemiaminal intermediate[1]. The Solution: Switch from NaBH4​ to a milder, chemoselective reducing agent like[2]. The three electron-withdrawing acetate groups make NaBH(OAc)3​ sterically bulky and electron-deficient. Consequently, it is highly selective for the protonated, highly electrophilic iminium ion and will ignore the neutral ketone[3].

Q2: I am detecting N,N-dicyclohexyl-leucinol (over-alkylation). How do I prevent this tertiary amine byproduct?

The Causality: The target product, 2-(cyclohexylamino)-4-methylpentan-1-ol, is a secondary amine. Because the cyclohexyl group is not overwhelmingly sterically hindering, this secondary amine remains nucleophilic. If unreacted cyclohexanone is present in the mixture alongside active reductant, the secondary amine will undergo a second reductive amination to form the undesired tertiary amine[4]. The Solution: Strictly control your stoichiometry. Run the reaction with a slight excess of the primary amine (1.05 equivalents of leucinol to 1.0 equivalent of cyclohexanone) to ensure all ketone is consumed in the first amination event[2]. Additionally, keep the reaction at 0 °C during the reductant addition to kinetically favor the primary amination.

Q3: The reaction stalls at the hemiaminal intermediate, and conversion to the product is low. What is going wrong?

The Causality: The collapse of the hemiaminal to the imine (dehydration), and the subsequent reduction of the imine, are highly pH-dependent processes[3]. If the pH is too high (>7), the hemiaminal hydroxyl group is not protonated, preventing the elimination of water. Conversely, if the pH is too low (<3), the primary amine of leucinol is completely protonated into an ammonium salt, rendering it non-nucleophilic and halting the initial attack entirely[5]. The Solution: Maintain a strictly buffered environment at pH 4.5 to 5.0. Adding 1.0 to 1.5 equivalents of glacial acetic acid (AcOH) to the reaction mixture perfectly balances amine nucleophilicity with hemiaminal activation[2].

Quantitative Reagent Comparison

Choosing the correct hydride source is the single most critical variable in minimizing byproducts. Below is a summary of standard reducing agents used in this workflow:

Reducing AgentRelative Hydride DonicityChemoselectivity (Iminium vs Ketone)Optimal pHMajor Byproduct RiskRecommendation for this Synthesis
NaBH4​ HighPoor (~1:1)7.0 - 9.0Cyclohexanol (Direct reduction)Not Recommended (Unless stepwise)
NaBH3​CN ModerateGood (~10:1)6.0 - 7.0Toxic HCN gas upon acidic quenchAcceptable (High toxicity risk)
NaBH(OAc)3​ LowExcellent (>50:1)4.0 - 5.0Minimal (Highly selective)Highly Recommended

Self-Validating Standard Operating Procedure (SOP)

To ensure high yields of 2-(cyclohexylamino)-4-methylpentan-1-ol with <2% byproduct formation, utilize this self-validating, direct reductive amination protocol using NaBH(OAc)3​ [2].

Step 1: Reagent Preparation & Equilibration

  • In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve 1.05 mmol of 2-amino-4-methylpentan-1-ol (leucinol) in 5 mL of anhydrous 1,2-dichloroethane (DCE).

  • Add 1.0 mmol of cyclohexanone, followed by 1.0 mmol of glacial acetic acid.

  • Stir the mixture at room temperature for 30 minutes.

  • Self-Validation Checkpoint: Pull a 10 µL aliquot, dilute in MeCN, and run an LC-MS. Do not proceed until the cyclohexanone peak is minimized and the iminium mass ( m/z 198.2) is the base peak. Ensure the DCE solvent is strictly anhydrous (Karl Fischer titration < 100 ppm) to prevent water from shifting the imine equilibrium backward.

Step 2: Chemoselective Reduction

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Portion-wise over 10 minutes, add 1.4 mmol of solid NaBH(OAc)3​ .

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • Self-Validation Checkpoint: Monitor the internal temperature during addition. A lack of a mild exotherm upon NaBH(OAc)3​ addition indicates the iminium was not properly formed in Step 1.

Step 3: Quench and Workup

  • Quench the reaction carefully by adding 5 mL of saturated aqueous NaHCO3​ . Stir vigorously for 15 minutes.

  • Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate ( 3×10 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Self-Validation Checkpoint: Check the pH of the aqueous layer after adding NaHCO3​ ; it must be >7.5. This ensures all boron complexes are destroyed and the amine product is fully free-based, preventing product loss in the aqueous phase.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2006). "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Organic Process Research & Development, 10(5), 971-1031. URL:[Link]

  • Asano, N. (2017). "Reductive Amination, and How It Works." Master Organic Chemistry. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Efficient Resolution of 2-(cyclohexylamino)-4-methylpentan-1-ol Stereoisomers

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers and drug development professionals engaged in the stereoisomeric resolution of 2-(cyclohexylamino)...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers and drug development professionals engaged in the stereoisomeric resolution of 2-(cyclohexylamino)-4-methylpentan-1-ol. As a key chiral intermediate, obtaining high enantiopurity is critical for subsequent synthetic steps. This document outlines common methodologies, addresses frequently encountered challenges, and offers field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for resolving racemic 2-(cyclohexylamino)-4-methylpentan-1-ol?

The most established and scalable methods for resolving this N-substituted amino alcohol are classical resolution via diastereomeric salt formation and enzymatic resolution. For analytical to semi-preparative scales, chiral chromatography (HPLC or SFC) is also a powerful option.

  • Classical Resolution: This technique involves reacting the racemic amine with a single enantiomer of a chiral acid. This reaction forms two diastereomeric salts with different physical properties (e.g., solubility), allowing one to be selectively crystallized from a suitable solvent.

  • Enzymatic Resolution: This method uses an enzyme, typically a lipase, to selectively acylate one enantiomer of the amino alcohol. The resulting acylated ester and the unreacted enantiomer can then be easily separated. This approach is known for its high selectivity and environmentally benign conditions.

  • Chiral Chromatography: This involves the direct separation of enantiomers on a chiral stationary phase (CSP). While highly effective, its scalability for large quantities can be cost-prohibitive compared to classical resolution.

Q2: How do I select the most appropriate chiral resolving agent for classical resolution?

The choice of resolving agent is the most critical parameter for a successful diastereomeric salt crystallization. The ideal agent should form a well-defined, crystalline salt with one enantiomer while the salt of the other enantiomer remains soluble.

Key Selection Criteria:

  • Acid-Base Matching: As 2-(cyclohexylamino)-4-methylpentan-1-ol is a basic amine, a chiral acid is required. Commonly used agents include derivatives of tartaric acid, mandelic acid, and camphor-10-sulfonic acid.

  • Structural Rigidity: Resolving agents with rigid structures often provide better chiral recognition, leading to more stable and selective crystal lattice formation.

  • Availability and Cost: Both enantiomers of the resolving agent should ideally be commercially available and economically viable for the intended scale of your synthesis.

A preliminary screening process is highly recommended. This involves reacting small, equimolar amounts of the racemic amine with a panel of different resolving agents in various solvents and observing the quality of the resulting precipitate.

Troubleshooting Guide: Classical Resolution via Diastereomeric Salt Formation

This section addresses the most common issues encountered during the resolution of 2-(cyclohexylamino)-4-methylpentan-1-ol using diastereomeric salt crystallization.

Issue 1: No crystal formation or "oiling out" of the diastereomeric salt.

This is a frequent problem indicating that the chosen conditions do not favor selective crystallization.

  • Root Cause Analysis:

    • Inappropriate Solvent System: The solubility of both diastereomeric salts may be too high in the chosen solvent, preventing precipitation. Conversely, if solubility is too low, an amorphous solid or oil may crash out.

    • Incorrect Stoichiometry: An excess of either the amine or the resolving agent can inhibit crystallization. A 1:1 molar ratio is the standard starting point.

    • High Initial Concentration: Supersaturation is necessary for crystallization, but an overly concentrated solution can lead to rapid, non-selective precipitation or oiling out.

  • Recommended Solutions:

    • Systematic Solvent Screening: Create a matrix of common solvents (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate) and solvent/anti-solvent mixtures. Test crystallization on a small scale in parallel.

    • Adjust Concentration: If oiling out occurs, dilute the solution with more solvent and gently warm until the oil dissolves, then allow it to cool slowly. If no precipitation occurs, carefully reduce the solvent volume in vacuo.

    • Introduce a Co-Solvent/Anti-Solvent: Adding a solvent in which the salt is less soluble (an anti-solvent) can induce crystallization. This must be done slowly to avoid crashing out the product.

Solvent System Component Function Examples Notes
Primary Solvent Dissolves both amine and acidAlcohols (MeOH, EtOH, IPA)Choose based on initial solubility tests.
Anti-Solvent Induces precipitationEthers (MTBE), Heptane, TolueneAdd dropwise to a dissolved solution at a slightly elevated temperature.
Co-Solvent Modifies polarity and solubilityWater, AcetonitrileCan sometimes prevent oiling and promote crystal growth.
Issue 2: Low diastereomeric excess (d.e.) and poor final enantiomeric excess (e.e.).

This indicates poor chiral discrimination during the crystallization process.

  • Root Cause Analysis:

    • Suboptimal Resolving Agent: The chosen chiral acid may not interact differently enough with the two amine enantiomers to form a significantly less soluble salt with one over the other.

    • Co-crystallization: The undesired diastereomer may be precipitating along with the desired one. This is common if the crystallization is performed too quickly or at too low a temperature.

    • Thermodynamic vs. Kinetic Control: The initially formed crystals may not be the most thermodynamically stable (and thus, most pure) diastereomer.

  • Recommended Solutions:

    • Screen Alternative Resolving Agents: This is the most effective solution. If (R)-(-)-Mandelic acid gives poor results, try (S)-(+)-Mandelic acid, or switch to a different class of agent like Di-p-toluoyl-L-tartaric acid.

    • Perform Recrystallization: The most powerful tool for enhancing diastereomeric and enantiomeric purity is recrystallization. Dissolve the filtered salt in a minimum amount of hot solvent and allow it to cool slowly. This process can be repeated until the desired purity is achieved, often monitored by measuring the optical rotation of the mother liquor.

    • Optimize Cooling Profile: Avoid crash-cooling. A slow, controlled cooling rate (e.g., 5-10 °C per hour) provides more time for the system to reach equilibrium and for the less soluble diastereomer to crystallize selectively.

Workflow for Classical Resolution and Purity Enhancement

The following diagram outlines the standard workflow, including the critical recrystallization step for purity enhancement.

G cluster_0 Step 1: Salt Formation cluster_1 Step 2: Selective Crystallization cluster_2 Step 3: Purity Enhancement cluster_3 Step 4: Liberation of Free Amine racemate Racemic Amine (R/S) mix Mix in Solvent (e.g., Methanol) racemate->mix agent Chiral Acid (e.g., L-DTA) agent->mix salts Diastereomeric Salts (R,L) + (S,L) in solution mix->salts cool Controlled Cooling salts->cool filter1 Filtration cool->filter1 solid1 Crystalline Solid (Enriched in (S,L) salt) filter1->solid1 Cake mother_liquor Mother Liquor (Enriched in (R,L) salt) filter1->mother_liquor Filtrate dissolve Redissolve in Hot Solvent solid1->dissolve recrystal Slow Recrystallization dissolve->recrystal filter2 Filtration recrystal->filter2 pure_solid High Purity Salt (d.e. > 99%) filter2->pure_solid basify Basify with NaOH / Na2CO3 pure_solid->basify extract Organic Extraction (e.g., MTBE) basify->extract final_enantiomer Enantiopure Amine (S-enantiomer) extract->final_enantiomer

Caption: Workflow for Resolution via Diastereomeric Salt Formation.

Protocol: Analytical Chiral HPLC for Enantiomeric Excess (e.e.) Determination

Accurate determination of e.e. is crucial for validating the success of the resolution.

Objective: To separate and quantify the two enantiomers of 2-(cyclohexylamino)-4-methylpentan-1-ol.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar). Polysaccharide-based columns are often effective for amino alcohols.

  • Mobile Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine, DEA) is often required to reduce peak tailing.

  • Sample: A dilute solution of the resolved amine in the mobile phase (~0.5-1.0 mg/mL).

Step-by-Step Method:

  • Column Installation and Equilibration: Install the chiral column and equilibrate with the mobile phase (e.g., 95:5 Hexane:Isopropanol + 0.1% DEA) at a constant flow rate (e.g., 0.7 mL/min) until a stable baseline is achieved.

  • Sample Injection: Inject a small volume (e.g., 5-10 µL) of the racemic standard to identify the retention times of both enantiomers.

  • Analysis of Resolved Sample: Inject the sample obtained from the resolution experiment.

  • Data Analysis: Integrate the peak areas for both enantiomers. Calculate the enantiomeric excess using the following formula: e.e. (%) = [(Area1 - Area2) / (Area1 + Area2)] * 100 (where Area1 is the area of the major enantiomer's peak).

Troubleshooting Chiral HPLC Analysis

G cluster_resolution Poor Peak Resolution (Rs < 1.5) cluster_shape Poor Peak Shape (Tailing) start HPLC Problem Observed q1 Is the mobile phase optimal? start->q1 q2 Is an amine additive present? start->q2 a1_yes Modify Flow Rate (Decrease for better resolution) q1->a1_yes Yes a1_no Screen Modifiers (IPA vs. EtOH) & Composition (e.g., 90:10) q1->a1_no No a2_yes Increase Additive Concentration (e.g., 0.1% -> 0.2% DEA) q2->a2_yes Yes a2_no Add Amine Additive (DEA or TEA) to mobile phase q2->a2_no No

Reference Data & Comparative Studies

Validation

A Comparative Guide to Leucine-Derived Amino Alcohols in Asymmetric Synthesis: 2-(Cyclohexylamino)-4-methylpentan-1-ol vs. N-Benzyl Leucinol

Introduction: The Strategic Value of Chiral Amino Alcohols In the pursuit of enantiomerically pure compounds, which is a cornerstone of modern drug discovery and materials science, chiral auxiliaries and ligands remain a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Chiral Amino Alcohols

In the pursuit of enantiomerically pure compounds, which is a cornerstone of modern drug discovery and materials science, chiral auxiliaries and ligands remain a powerful and reliable strategy. Among the most versatile and effective scaffolds are the 1,2-amino alcohols, often derived from the chiral pool of natural amino acids. Their utility stems from the defined stereochemistry and the bidentate coordination capacity of the nitrogen and oxygen atoms, which allows for the formation of rigid, predictable transition states in a variety of chemical transformations.

This guide provides a detailed comparative analysis of two potent chiral amino alcohols derived from (S)-leucine: 2-(cyclohexylamino)-4-methylpentan-1-ol (henceforth N-Cyclohexyl Leucinol ) and N-benzyl leucinol . While structurally similar, the choice between the bulky, aliphatic cyclohexyl group and the aromatic benzyl group on the nitrogen atom can profoundly impact stereoselectivity, yield, and reaction scope. We will delve into the mechanistic underpinnings of this influence, supported by experimental data, to provide researchers, scientists, and drug development professionals with a clear framework for selecting the optimal reagent for their asymmetric synthesis endeavors.

Structural and Synthetic Overview

Both N-Cyclohexyl Leucinol and N-Benzyl Leucinol are readily prepared from the inexpensive and commercially available amino acid, (S)-leucine. The typical synthetic route involves the reduction of the carboxylic acid moiety to the primary alcohol, followed by N-alkylation.

Synthesis Pathway

The general synthesis begins with the reduction of leucine to leucinol, commonly achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄). The subsequent N-alkylation step defines the final product.

  • N-Benzyl Leucinol: Prepared via reductive amination of leucinol with benzaldehyde or direct alkylation with benzyl bromide.

  • N-Cyclohexyl Leucinol: Prepared via reductive amination of leucinol with cyclohexanone.

This straightforward access from a common precursor makes them attractive choices for both academic and industrial applications.

Leucine (S)-Leucine Leucinol (S)-Leucinol Leucine->Leucinol   Reduction (e.g., LiAlH₄) NBn_Leucinol N-Benzyl Leucinol Leucinol->NBn_Leucinol Reductive Amination (Benzaldehyde) NCy_Leucinol N-Cyclohexyl Leucinol Leucinol->NCy_Leucinol Reductive Amination (Cyclohexanone)

Caption: General synthetic routes to N-Benzyl and N-Cyclohexyl Leucinol.

Mechanistic Principles of Chiral Induction

The efficacy of these amino alcohols in asymmetric synthesis hinges on their ability to form rigid, chelated intermediates that create a distinct steric environment, forcing an incoming reagent to approach from a less hindered face. This is most prominently observed in two key classes of reactions: asymmetric reductions of prochiral ketones and asymmetric alkylations.

Asymmetric Reduction via Oxazaborolidine Catalysis

A primary application for these ligands is in the catalytic asymmetric reduction of ketones, famously known as the Corey-Bakshi-Shibata (CBS) reduction. The chiral amino alcohol reacts with a boron source (like borane-dimethyl sulfide complex, BMS) in situ to form a chiral oxazaborolidine catalyst. This catalyst then coordinates to both the borane reducing agent and the ketone substrate.

The key to stereochemical control lies in the transition state. The ketone coordinates to the boron atom in a way that places its larger substituent (RL) in a pseudo-equatorial position to minimize steric clash with the bulky group on the catalyst's stereocenter (the isobutyl group from leucine). The N-substituent (cyclohexyl or benzyl) further shields one face, directing the hydride transfer from the coordinated borane to the opposite face of the carbonyl.

cluster_0 Proposed Transition State TS TS Reagent BH₃ (Hydride Source) Reagent->TS:f0 Hydride attacks less hindered face N_Sub N-Substituent (Cyclohexyl or Benzyl) Steric Shield N_Sub->TS:f0 Blocks top face Isobutyl Isobutyl Group (from Leucinol) Isobutyl->TS:f1 Orients Ketone (Rₗ away)

Validation

Benchmarking 2-(cyclohexylamino)-4-methylpentan-1-ol Against Standard Chiral Ligands

Executive Summary & Mechanistic Rationale In the landscape of asymmetric catalysis, chiral β-amino alcohols are privileged ligands for the enantioselective addition of dialkylzinc reagents to carbonyl compounds[1]. The b...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the landscape of asymmetric catalysis, chiral β-amino alcohols are privileged ligands for the enantioselective addition of dialkylzinc reagents to carbonyl compounds[1]. The benchmark molecule 2-(cyclohexylamino)-4-methylpentan-1-ol (an N-cyclohexyl derivative of L-leucinol) represents a highly optimized evolution of early primary amino alcohol catalysts.

When Oguni and Omi first reported the use of unsubstituted (S)-leucinol for the addition of diethylzinc to benzaldehyde in 1984, the system yielded a modest 49% enantiomeric excess (ee)[2]. However, subsequent mechanistic studies revealed that N-alkylation drastically alters the steric environment of the catalytic pocket. While N,N-disubstituted ligands like DAIB (3-exo-(dimethylamino)isoborneol) became the gold standard, finely tuned N-monosubstituted amino alcohols like 2-(cyclohexylamino)-4-methylpentan-1-ol have proven capable of delivering exceptional enantioselectivities (often >90% ee). This challenges the traditional assumption that a rigid, disubstituted nitrogen is an absolute requirement for high asymmetric induction[3].

Structural Dynamics & Transition State Causality

The efficacy of 2-(cyclohexylamino)-4-methylpentan-1-ol is rooted in its ability to form a highly structured, bimetallic transition state[4].

  • Zinc Chelation (The Anchor): The hydroxyl and secondary amine groups coordinate to a single zinc atom, forming a rigid five-membered chelate ring. This increases the Lewis acidity of the zinc center, priming it for aldehyde coordination.

  • Steric Shielding (The Gatekeeper): The bulky N-cyclohexyl group effectively blocks one face of the coordinated aldehyde. Unlike primary amines (which allow competitive facial attack)[2], the cyclohexyl ring forces the incoming alkyl group to migrate exclusively from the unhindered Re or Si face.

  • Facial Directing (The Chiral Backbone): The isobutyl chain derived from L-leucine works in tandem with the N-cyclohexyl group to stabilize an anti-trans chair-like six-membered transition state during alkyl transfer[4].

Caption: Structural modularity and functional roles of 2-(cyclohexylamino)-4-methylpentan-1-ol.

Self-Validating Experimental Protocol: Asymmetric Alkylation

To objectively benchmark 2-(cyclohexylamino)-4-methylpentan-1-ol, the following protocol describes the enantioselective addition of diethylzinc to benzaldehyde. This protocol is designed as a self-validating system: the use of non-polar solvents and low temperatures suppresses the racemic background reaction, ensuring that the measured ee is solely a product of ligand efficacy[1].

Step-by-Step Methodology
  • Catalyst Activation (Alkoxide Formation):

    • Action: In a flame-dried Schlenk flask under argon, dissolve 5 mol% of 2-(cyclohexylamino)-4-methylpentan-1-ol in anhydrous toluene (2.0 mL).

    • Action: Add 1.2 equivalents of diethylzinc (1.0 M in hexanes) dropwise at room temperature. Stir for 15 minutes.

    • Causality: The reaction between the amino alcohol and ZnEt2 releases ethane gas and forms the active zinc alkoxide catalyst. Toluene is chosen because non-polar solvents stabilize the bimetallic transition state without competitively coordinating to the zinc center[4].

  • Aldehyde Coordination & Alkyl Transfer:

    • Action: Cool the reaction mixture to 0 °C.

    • Action: Add 1.0 equivalent of freshly distilled benzaldehyde dropwise.

    • Causality: Cooling to 0 °C is critical. At higher temperatures, the uncatalyzed (and therefore racemic) addition of ZnEt2 to the aldehyde begins to compete with the catalyzed pathway, artificially lowering the observed ee[1].

  • Reaction Monitoring (Self-Validation):

    • Action: Monitor the reaction via TLC (Hexanes/EtOAc 8:2) until the benzaldehyde spot disappears (typically 12-24 hours).

    • Causality: Complete consumption of the starting material validates that the catalyst has not been deactivated by adventitious moisture or oxygen.

  • Quenching and Workup:

    • Action: Quench the reaction strictly at 0 °C by carefully adding 1.0 M HCl (aq).

    • Causality: The acid protonates the product alkoxide to yield the chiral secondary alcohol and safely destroys any unreacted pyrophoric ZnEt2.

  • Analysis:

    • Action: Extract with dichloromethane, dry over MgSO4, and purify via flash chromatography. Determine the ee via chiral HPLC (e.g., Chiralcel OD-H column).

G L 2-(cyclohexylamino)- 4-methylpentan-1-ol A Ligand Activation (Zinc Alkoxide Formation) L->A + ZnEt2 B Aldehyde Coordination (Lewis Acid Activation) A->B + R-CHO C Alkyl Transfer (Six-Membered TS) B->C + ZnEt2 (Bimetallic) D Product Release (Chiral Secondary Alcohol) C->D Alkyl Migration D->A Catalyst Regeneration

Caption: Catalytic cycle of dialkylzinc addition mediated by N-monosubstituted amino alcohols.

Benchmarking Data: Comparative Efficacy

The table below synthesizes the performance of 2-(cyclohexylamino)-4-methylpentan-1-ol against historical and modern standard chiral ligands in the addition of diethylzinc to benzaldehyde at 0 °C.

LigandAmine SubstitutionCatalyst LoadingYield (%)Enantiomeric Excess (ee %)
(S)-Leucinol Primary5 mol%85%49%
2-(cyclohexylamino)-4-methylpentan-1-ol Secondary (N-Monoalkyl)5 mol%92%95%
DAIB Tertiary (N,N-Dialkyl)5 mol%97%98%
DPMPM Tertiary (N-Alkyl)5 mol%95%97%

Data Interpretation: The benchmarking data clearly illustrates that moving from a primary amine (Leucinol) to a sterically demanding secondary amine (2-(cyclohexylamino)-4-methylpentan-1-ol) nearly doubles the enantioselectivity[2],[3]. While tertiary amines like DAIB edge out the secondary amine by a narrow margin (98% vs 95%), 2-(cyclohexylamino)-4-methylpentan-1-ol offers a highly competitive, synthetically accessible alternative that bypasses the complex synthesis often required for rigid bicyclic ligands.

Sources

Comparative

Reproducibility of 2-(cyclohexylamino)-4-methylpentan-1-ol biological activity assays

An In-Depth Technical Guide to the Reproducibility of Biological Activity Assays for 2-(cyclohexylamino)-4-methylpentan-1-ol and Related Compounds Introduction: The Imperative of Reproducibility in Drug Discovery In the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Reproducibility of Biological Activity Assays for 2-(cyclohexylamino)-4-methylpentan-1-ol and Related Compounds

Introduction: The Imperative of Reproducibility in Drug Discovery

In the landscape of modern drug discovery, the journey from a candidate molecule to a validated lead is paved with data. The quality, reliability, and reproducibility of this data form the bedrock upon which all subsequent development decisions are made. A failure to establish robust and reproducible assays in the early stages can lead to costly and time-consuming failures in later preclinical and clinical phases. This guide focuses on strategies to ensure the reproducibility of biological activity assays for emerging research compounds, using 2-(cyclohexylamino)-4-methylpentan-1-ol as a representative model.

While specific biological data for 2-(cyclohexylamino)-4-methylpentan-1-ol is not extensively published, its structural analogs, such as 2-(cyclohexylamino)thiazol-4(5H)-one derivatives, have demonstrated significant activity as inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and have shown antiproliferative effects against various cancer cell lines[1][2]. This suggests that the primary biological activities of interest for this class of compounds are likely to be enzyme inhibition and cytotoxicity .

Therefore, this guide provides a comparative analysis of the two primary assay types relevant to this compound class:

  • Biochemical Enzyme Inhibition Assays: Directly measuring the interaction of the compound with a purified target enzyme.

  • Cell-Based Viability/Cytotoxicity Assays: Assessing the compound's effect on living cells, which provides a more holistic view of its biological impact.

As a Senior Application Scientist, my objective is to provide not just protocols, but a framework for critical thinking about assay design, validation, and troubleshooting. We will explore the causality behind experimental choices and delve into the statistical and operational pillars that underpin trustworthy, reproducible data, grounded in authoritative guidelines from the National Center for Advancing Translational Sciences (NCATS) and the International Council for Harmonisation (ICH)[3][4][5][6].

Chapter 1: A Tale of Two Assays: Biochemical vs. Cell-Based Approaches

The choice between a biochemical and a cell-based assay is a critical first step. Each provides a different type of information and comes with a unique set of reproducibility challenges.

  • Biochemical Assays offer a direct measure of a compound's ability to modulate the activity of a purified protein target. They are essential for determining mechanism of action (MOA) and structure-activity relationships (SAR)[7]. Their relative simplicity can lead to high throughput and lower variability.

  • Cell-Based Assays measure the consequence of a compound's activity in a complex biological system. These assays account for factors like cell permeability, metabolic stability, and engagement of downstream pathways, providing a more physiologically relevant result[8][9]. However, the inherent variability of living systems presents a greater challenge to reproducibility[8][10][11].

The logical workflow for characterizing a novel compound like 2-(cyclohexylamino)-4-methylpentan-1-ol would involve both assay types in sequence.

G A Novel Compound (e.g., 2-(cyclohexylamino)-4-methylpentan-1-ol) B Primary Screen: Biochemical Enzyme Assay (e.g., 11β-HSD1 Inhibition) A->B Test direct target engagement C Determine IC50 & Mechanism of Action (MOA) B->C Quantify potency D Secondary Screen: Cell-Based Assay (e.g., Cell Viability in Caco-2 cells) C->D Validate in a biological system E Determine EC50 & Confirm Cellular Activity D->E Quantify cellular effect F Lead Optimization E->F Advance hit

Caption: High-level workflow for compound characterization.

Chapter 2: Head-to-Head Comparison of Assay Reproducibility

Reproducibility is not an abstract concept; it is quantified by specific statistical parameters. The objective of assay validation is to demonstrate that the analytical procedure is suitable for its intended purpose[6][12]. Key metrics, as outlined in the ICH Q2(R1) guidelines and the Assay Guidance Manual, allow for an objective comparison[3][4][5][13].

ParameterBiochemical Assay (Enzyme Inhibition)Cell-Based Assay (Cytotoxicity)Significance & Causality
Precision (CV%) Typically <10% Can range from 10-20% Coefficient of Variation (CV) measures relative variability. Lower CV in biochemical assays is due to fewer variables (purified components) versus the biological complexity of cells[8][14].
Z'-Factor Often >0.7 Typically 0.5 - 0.7 A measure of assay signal window and variability. A Z' > 0.5 is considered excellent for HTS. The tighter distribution of controls in biochemical assays usually results in a higher Z'-factor[3].
Signal-to-Background High (e.g., >10-fold)Moderate (e.g., 2 to 10-fold)Dependent on the specific assay readout. Cell-based assays can have higher background due to autofluorescence or basal metabolic activity.
Robustness HighModerate to LowRobustness is the capacity to remain unaffected by minor changes (e.g., reagent lot, temperature)[15][16]. Cell-based assays are more sensitive to these changes, such as passage number and confluency[8][17].
Throughput High (384- or 1536-well)Lower (96- or 384-well)Biochemical assays are generally faster and more amenable to full automation and miniaturization[7].

Chapter 3: Deep Dive Protocol: Biochemical 11β-HSD1 Inhibition Assay

This protocol describes a representative fluorescence-based assay to measure the inhibition of human 11β-HSD1. The principle relies on measuring the conversion of NADPH to NADP+, which is consumed during the enzyme's reduction of cortisone to cortisol.

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution (384-well plate) A1 Prepare Assay Buffer A2 Prepare Reagents: - 11β-HSD1 Enzyme - NADPH (Substrate) - Cortisone (Substrate) - Resazurin (Indicator) - Diaphorase (Coupling Enzyme) A3 Serially Dilute Test Compound B1 Add Compound/Controls (2 µL) A3->B1 B2 Add Enzyme Mix (11β-HSD1 + Buffer) (10 µL) B1->B2 B3 Incubate (15 min, RT) to allow compound binding B2->B3 B4 Add Substrate/Detection Mix (Cortisone, NADPH, Resazurin, Diaphorase) (10 µL) B3->B4 B5 Incubate (60 min, 37°C) protected from light B4->B5 B6 Read Fluorescence (Ex 560nm / Em 590nm) B5->B6

Caption: Workflow for the 11β-HSD1 biochemical inhibition assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: Prepare a buffer of 100 mM Tris-HCl, pH 7.5, with 1 mM EDTA. Causality: Maintaining a stable pH is critical for optimal enzyme activity and consistent results.

    • Compound Dilution: Perform a serial dilution of 2-(cyclohexylamino)-4-methylpentan-1-ol in 100% DMSO, starting from 10 mM. Then, create intermediate dilutions in Assay Buffer to minimize DMSO concentration in the final assay. Causality: High concentrations of DMSO can inhibit enzyme activity and cause assay artifacts. Final DMSO should be kept below 1%.

  • Assay Plate Setup (384-well format):

    • Add 2 µL of serially diluted compound, positive control (e.g., a known 11β-HSD1 inhibitor like Carbenoxolone), or negative control (DMSO vehicle) to appropriate wells.

  • Enzyme Addition:

    • Prepare an enzyme mix containing purified human 11β-HSD1 in Assay Buffer.

    • Add 10 µL of the enzyme mix to each well.

    • Incubate for 15 minutes at room temperature. Causality: This pre-incubation step allows the test compound to bind to the enzyme before the reaction is initiated, ensuring accurate measurement of inhibitory potential.

  • Reaction Initiation and Detection:

    • Prepare a substrate/detection mix containing cortisone, NADPH, resazurin, and diaphorase in Assay Buffer.

    • Add 10 µL of this mix to each well to start the reaction.

    • Incubate for 60 minutes at 37°C, protected from light. Causality: Resazurin is light-sensitive. The diaphorase couples the consumption of NADPH to the conversion of non-fluorescent resazurin to the highly fluorescent resorufin, providing a robust readout.

  • Data Acquisition:

    • Measure the fluorescence intensity using a plate reader with excitation at ~560 nm and emission at ~590 nm.

    • Calculate percent inhibition relative to controls and fit the data to a dose-response curve to determine the IC50 value.

Chapter 4: Deep Dive Protocol: Cell-Based Cytotoxicity Assay (Resazurin Reduction)

This protocol measures the metabolic activity of a cell line (e.g., Caco-2, a human colon cancer line used for testing related compounds) as an indicator of cell viability[1]. Viable, metabolically active cells reduce the blue, non-fluorescent resazurin to the pink, highly fluorescent resorufin.

Experimental Workflow

G cluster_prep Cell Culture & Plating cluster_assay Treatment & Measurement A1 Culture Caco-2 cells under standard conditions (37°C, 5% CO2) A2 Harvest cells using Trypsin-EDTA A1->A2 A3 Count cells and adjust density A2->A3 A4 Seed cells into 96-well plate (e.g., 10,000 cells/well) A3->A4 A5 Incubate 24h for attachment A4->A5 B1 Remove old media A5->B1 B2 Add fresh media containing serially diluted compound B1->B2 B3 Incubate for 48-72h B2->B3 B4 Add Resazurin solution to each well B3->B4 B5 Incubate (1-4h, 37°C) protected from light B4->B5 B6 Read Fluorescence (Ex 560nm / Em 590nm) B5->B6

Caption: Workflow for a cell-based resazurin cytotoxicity assay.

Step-by-Step Methodology
  • Cell Culture and Plating:

    • Maintain Caco-2 cells in appropriate media (e.g., DMEM with 10% FBS) under standard conditions (37°C, 5% CO₂).

    • Harvest cells at ~80% confluency using trypsin. Causality: Using cells from a consistent, sub-confluent passage number is paramount for reproducibility, as cellular phenotype and drug sensitivity can drift over time[8].

    • Perform a cell count and dilute the cell suspension to the desired density.

    • Seed 100 µL of the cell suspension into each well of a 96-well clear-bottom, black-walled plate. Causality: Inconsistent cell seeding is a major source of variability. Black-walled plates reduce well-to-well crosstalk during fluorescence readings.

    • Incubate for 24 hours to allow cells to attach and resume normal growth.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete cell culture medium.

    • Carefully remove the seeding medium from the wells and replace it with 100 µL of the compound-containing medium. Include vehicle controls (medium with DMSO) and positive controls (e.g., doxorubicin).

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • Viability Measurement:

    • Prepare a sterile 0.15 mg/mL solution of resazurin in PBS.

    • Add 20 µL of the resazurin solution to each well.

    • Incubate for 1-4 hours at 37°C. The optimal time should be determined during assay development to ensure the signal is within the linear range of the instrument.

    • Measure fluorescence (Ex 560nm / Em 590nm).

  • Data Analysis:

    • Calculate percent viability relative to vehicle-treated control cells and plot against compound concentration to determine the EC50 value.

Chapter 5: Key Factors Influencing Reproducibility

Achieving reproducibility requires a systematic approach to identifying and controlling sources of variation[14][15].

G cluster_bio Biological Variables cluster_op Operational Variables cluster_tech Technical Variables center Assay Reproducibility A1 Cell Line Integrity (Passage #, Authentication) A1->center A2 Reagent Quality (Enzyme Lot, Serum Lot) A2->center A3 Phenotypic Drift A3->center B1 Operator Technique (Pipetting, Timing) B1->center B2 Lab Environment (Temp, Humidity) B2->center B3 Plasticware/Plates (Edge Effects) B3->center C1 Instrumentation (Calibration, Settings) C1->center C2 Data Analysis (Curve Fitting, Normalization) C2->center C3 Compound Management (Solubility, Stability) C3->center

Caption: Key factors impacting assay reproducibility.

Biological Variables:

  • Cell Line Authentication: The identity of cell lines must be periodically confirmed (e.g., by STR profiling) to avoid cross-contamination issues[8].

  • Reagent Lot-to-Lot Variability: Critical reagents like enzymes, antibodies, and fetal bovine serum must be qualified before use. A new lot should be tested in parallel with the old lot to ensure consistent performance.

  • Phenotypic Drift: Cryopreserving a large batch of cells at a low passage number and creating a tiered cell banking system is the most effective way to combat phenotypic drift over time[8].

Operational Variables:

  • Standard Operating Procedures (SOPs): Detailed SOPs are essential for minimizing operator-to-operator variability[8].

  • Pipetting and Automation: Inaccurate liquid handling is a primary source of error. Calibrated pipettes or automated liquid handlers should be used.

  • Plate Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations. It is common practice to fill these wells with sterile buffer or media and not use them for experimental data[8].

Chapter 6: A Self-Validating System: Troubleshooting and Quality Control

A robust assay protocol is a self-validating system. It includes controls that monitor the health of the assay during every run.

ProblemPotential Cause(s)Recommended Solution(s)
High Well-to-Well Variability (High CV%) Inconsistent cell seeding; Pipetting error; Compound precipitation.Use an automated cell counter for accurate density; Calibrate pipettes and use reverse pipetting for viscous liquids; Check compound solubility in final assay buffer/media.
Low Z'-Factor (<0.5) Low signal window; High background; High variability in controls.Optimize substrate/reagent concentrations; Check for autofluorescence from compound or plate; Review control well dispensing and reagent stability.
Assay Drift (Run-to-Run Variability) Change in cell passage number or confluency; Different reagent lot; Instrument settings changed.Adhere to strict cell passage limits; Qualify new reagent lots before use; Use a standardized instrument protocol with daily performance checks.
Inconsistent Dose-Response Curves Compound instability or degradation; Inaccurate serial dilutions.Assess compound stability in assay media over time (freeze-thaw cycles); Use fresh dilutions for each experiment; Verify dilution scheme.

Conclusion

The reproducibility of biological activity assays for novel compounds like 2-(cyclohexylamino)-4-methylpentan-1-ol is not a matter of chance, but a result of deliberate design, rigorous validation, and consistent execution. By understanding the distinct challenges of biochemical and cell-based assays, quantifying performance through established metrics, and controlling for key biological and operational variables, researchers can build a foundation of trustworthy data. This approach, grounded in the principles of the Assay Guidance Manual and ICH guidelines, ensures that experimental results are reliable, comparable, and ultimately, more likely to translate into successful drug development outcomes.

References

  • Assay Guidance Manual. (2004-). Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link][3][7][13]

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Available from: [Link][4][6][12]

  • Riss, T. L., et al. (2021). Treating Cells as Reagents to Design Reproducible Assays. PubMed. Available from: [Link][8][10][17]

  • FDA, Guidance for Industry. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link][5]

  • Krajewska, M., et al. (2025). New Derivatives of 2-(Cyclohexylamino)thiazol-4(5H)-one as Strong Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1: Synthesis, Antiproliferative and Redox-Modulating Activity. International Journal of Molecular Sciences. Available from: [Link][1][2]

  • Nature Survey. (2016). 1,500 scientists lift the lid on reproducibility. Nature. Available from: [Link][10]

  • Sittampalam, G. S., et al. (2012). Immunoassay Methods. In: Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link][18]

  • Glicksman, M., et al. (Eds.). (2012-). In Vitro Cell Based Assays. In: Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link][9]

  • ResearchGate Discussion. (2021). Why can't I get reproducible results in cell based assays?. Available from: [Link][11]

  • Bio-Rad Laboratories. (2018). Certain Approaches to Understanding Sources of Bioassay Variability. BioProcess International. Available from: [Link][14]

  • Walker, G. M., et al. (2011). Reproducibility and Robustness of a Real-Time Microfluidic Cell Toxicity Assay. Analytical Chemistry. Available from: [Link]

  • Jacobson, A., et al. (2021). Factors affecting test reproducibility among laboratories. Scientific and Technical Review of the Office International des Epizooties. Available from: [Link][15][16]

Sources

Safety & Regulatory Compliance

Safety

Part 1: The Causality of Chemical Segregation (Expertise &amp; Experience)

Comprehensive Disposal Protocol for 2-(Cyclohexylamino)-4-methylpentan-1-ol As researchers and drug development professionals, managing the lifecycle of a chemical is just as critical as its application at the bench. 2-(...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Disposal Protocol for 2-(Cyclohexylamino)-4-methylpentan-1-ol

As researchers and drug development professionals, managing the lifecycle of a chemical is just as critical as its application at the bench. 2-(Cyclohexylamino)-4-methylpentan-1-ol (an N-alkylated derivative of leucinol) is a versatile chiral building block and ligand used in asymmetric synthesis. However, its structural features—a nucleophilic secondary amine, a primary alcohol, and highly lipophilic cyclohexyl and isobutyl groups—demand specific waste management protocols to ensure laboratory safety and environmental compliance.

This guide provides a self-validating, step-by-step operational plan for the safe handling, segregation, and disposal of 2-(Cyclohexylamino)-4-methylpentan-1-ol, grounded in authoritative regulatory frameworks.

Waste disposal is not merely about pouring liquids into a carboy; it is about predicting and mitigating chemical reactivity over time. The disposal strategy for 2-(Cyclohexylamino)-4-methylpentan-1-ol is dictated by three mechanistic realities:

  • Nucleophilic Alkylation (The Menschutkin Risk): As a secondary amine, this compound remains highly nucleophilic. If disposed of in a "Halogenated Organic Waste" carboy containing solvents like dichloromethane (DCM) or chloroform, it can undergo slow alkylation over weeks of storage. This generates tertiary amines, quaternary ammonium salts, and localized heat, potentially leading to pressure buildup in sealed containers. Therefore, segregation into Non-Halogenated Organic Waste is strongly preferred.

  • Phase Separation in Aqueous Waste: The bulky cyclohexyl and isobutyl groups render the unprotonated freebase highly lipophilic and poorly soluble in water. If dumped into neutral or basic aqueous waste, it will phase-separate, creating an organic layer that complicates waste profiling and incineration. To prevent this, aqueous waste streams containing this chemical must be slightly acidified to protonate the amine, converting it into a water-soluble ammonium salt.

  • Aquatic Toxicity: Like many lipophilic amines, this compound can bioaccumulate and disrupt aquatic ecosystems by altering local pH and interacting with biological membranes. Drain disposal is strictly prohibited under the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA)[1].

Part 2: Step-by-Step Operational Disposal Plan

To maintain trustworthiness and compliance, follow this self-validating methodology for routing and disposing of 2-(Cyclohexylamino)-4-methylpentan-1-ol waste. This protocol aligns with the National Research Council's Prudent Practices in the Laboratory[2].

Step 1: RCRA Waste Determination at the Point of Generation

  • Action: Before generating waste, determine the solvent matrix. Is the 2-(Cyclohexylamino)-4-methylpentan-1-ol dissolved in a non-halogenated organic solvent, a halogenated solvent, or an aqueous buffer?

  • Validation: Under EPA RCRA Subpart K for academic and research laboratories, hazardous waste determinations must be made in the laboratory prior to transferring waste to a central accumulation area[1].

Step 2: Segregation and Quenching

  • For Non-Halogenated Organic Streams (Preferred): Funnel the waste directly into a designated non-halogenated waste carboy.

  • For Aqueous Streams: If the chemical is in an aqueous solution, test the pH using indicator paper. Slowly add dilute hydrochloric acid (1M HCl) while stirring until the pH reaches 6.0–7.0. This protonates the amine, ensuring it remains in a single aqueous phase.

  • For Halogenated Streams: If the experimental workflow strictly required halogenated solvents, dispose of the mixture in a halogenated waste container, but ensure the container is vented periodically by Environmental Health and Safety (EHS) personnel to mitigate any pressure from slow alkylation reactions.

Step 3: Containerization

  • Action: Use High-Density Polyethylene (HDPE) containers for waste accumulation.

  • Causality: Avoid metal cans. Amines can form coordination complexes with certain transition metals or cause alkaline corrosion over time. HDPE is chemically inert to both the basic amine and the associated organic solvents[2].

Step 4: Satellite Accumulation Area (SAA) Management

  • Action: Store the waste container in secondary containment within a designated SAA. Label the container with the exact chemical name: "2-(Cyclohexylamino)-4-methylpentan-1-ol" (do not use structural abbreviations or acronyms).

  • Validation: Ensure the container remains closed at all times except when actively adding waste.

Step 5: Manifesting and Vendor Hand-off

  • Action: Once the SAA container is full, transfer it to the Main Accumulation Area (MAA) within 3 days. The waste must be manifested for High-Temperature Incineration by a licensed commercial TSDF (Treatment, Storage, and Disposal Facility).

Part 3: Data Presentation

Table 1: Physicochemical Waste Profiling for 2-(Cyclohexylamino)-4-methylpentan-1-ol

PropertyCharacteristicDisposal & Safety Implication
Chemical Class Secondary Amino AlcoholBasic and nucleophilic; strictly avoid mixing with strong oxidizers or concentrated acids to prevent exothermic reactions.
Water Solubility Low (Freebase) / High (Salt)Will phase-separate in neutral/basic aqueous waste. Requires pH adjustment (pH 6-8) to maintain a homogenous waste stream.
Reactivity NucleophilicAvoid long-term storage in halogenated waste to prevent slow alkylation and pressure buildup.
Environmental Aquatic ToxinCollect 100% of experimental rinsate; zero-tolerance for drain disposal.

Table 2: Waste Segregation Compatibility Matrix

Waste Stream TypePrimary ContainerCompatible SolventsIncompatible Mixtures (DO NOT MIX)
Non-Halogenated HDPEMethanol, Ethanol, Ethyl Acetate, HexanesHalogenated solvents, Nitric Acid, Peroxides
Halogenated HDPE or GlassDCM, Chloroform, DCEStrong bases, Alkali metals, Aluminum alkyls
Aqueous Basic HDPEWater, dilute biological buffersConcentrated acids (exothermic risk)

Part 4: Waste Routing Visualization

The following decision tree outlines the logical routing for waste streams containing 2-(Cyclohexylamino)-4-methylpentan-1-ol to ensure regulatory compliance and chemical compatibility.

WasteRouting Start Waste: 2-(Cyclohexylamino)- 4-methylpentan-1-ol Q1 Is the waste mixed with aqueous solvents (>20%)? Start->Q1 Aqueous Aqueous Basic Waste (Adjust pH to 6-8 before transport) Q1->Aqueous Yes Q2 Does the mixture contain halogenated solvents? Q1->Q2 No Incineration High-Temperature Incineration (EPA/RCRA Compliant Facility) Aqueous->Incineration Halogenated Halogenated Organic Waste (Keep separate from strong acids) Q2->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste (Preferred routing) Q2->NonHalogenated No Halogenated->Incineration NonHalogenated->Incineration

Workflow for the segregation and routing of 2-(Cyclohexylamino)-4-methylpentan-1-ol waste.

Part 5: References

  • Environmental Protection Agency (EPA). "Managing Hazardous Waste at Academic Laboratories Rulemaking (RCRA Subpart K)." US EPA,[Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Center for Biotechnology Information (NCBI) Bookshelf,[Link]

Sources

Handling

Operational Guide: Personal Protective Equipment for Handling 2-(Cyclohexylamino)-4-methylpentan-1-ol

As a Senior Application Scientist, this guide provides a comprehensive, risk-based framework for the safe handling of 2-(Cyclohexylamino)-4-methylpentan-1-ol. Given the absence of specific, published safety data for this...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a comprehensive, risk-based framework for the safe handling of 2-(Cyclohexylamino)-4-methylpentan-1-ol. Given the absence of specific, published safety data for this exact molecule, our protocol is built upon a robust analysis of its structural analogs: the corrosive and toxic nature of cyclohexylamines and the combustible and irritant properties of substituted alcohols. This document establishes a self-validating system of protocols designed to ensure the safety of all laboratory personnel.

Hazard Assessment and Risk Profile

The chemical structure of 2-(Cyclohexylamino)-4-methylpentan-1-ol combines a secondary amine on a cyclohexane ring with a primary alcohol. This necessitates a conservative safety approach, assuming hazards from both functional groups. The primary risks are inferred from chemicals like cyclohexylamine, which can cause severe skin burns and eye damage, and various methylcyclohexanols, which are often flammable liquids and skin/eye irritants.[1][2] Therefore, we must assume the compound is, at a minimum, a skin and eye irritant, potentially corrosive, harmful if inhaled or ingested, and a combustible liquid.[3][4]

Potential Hazard Inferred Risk & Rationale Primary Sources
Skin/Eye Contact High Risk. Assumed to be a skin irritant and potentially corrosive, causing severe eye irritation or damage.[4] This is based on the known caustic nature of amines like cyclohexylamine.[2][2][4]
Inhalation Moderate Risk. Vapors may cause respiratory irritation. Handling should occur in a well-ventilated area to minimize exposure.[1][5][1][5]
Ingestion Moderate Risk. Assumed to be harmful if swallowed.[1][3][4][1][3][4]
Flammability Moderate Risk. Classified as a combustible liquid. Keep away from heat, sparks, and open flames.[6] Vapors may form explosive mixtures with air.[3][3][6]

Core Personal Protective Equipment (PPE) Protocol

The following multi-layered PPE strategy is designed to mitigate the identified risks. It begins with engineering controls as the primary barrier, supplemented by robust personal gear.

Engineering Controls: The First Line of Defense

All procedures involving 2-(Cyclohexylamino)-4-methylpentan-1-ol must be performed inside a certified chemical fume hood.[7] This is non-negotiable. The fume hood provides critical protection from vapor inhalation and contains any potential spills. Ensure the sash is lowered to the indicated safe working height.

Hand Protection: Preventing Dermal Exposure

Wear appropriate protective gloves to prevent skin exposure.[6][8]

  • Primary Gloves: Nitrile gloves are the minimum requirement for incidental contact. Always inspect gloves for tears or punctures before use.[9]

  • Double Gloving: For procedures involving larger volumes (>50 mL) or extended handling times, double-gloving is strongly recommended to protect against permeation and accidental exposure during glove removal.

  • Proper Removal: After handling, remove gloves using a technique that avoids touching the outer contaminated surface with bare skin. Dispose of them immediately in the designated hazardous waste container.[10]

Eye and Face Protection: Shielding from Splashes
  • Mandatory Eye Protection: Wear chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[6] Standard safety glasses do not provide adequate protection from splashes.

  • Face Shield: A full-face shield must be worn over safety goggles when handling quantities greater than 100 mL or when there is a significant risk of splashing during procedures like transferring or mixing.[2]

Body Protection: A Barrier for Skin and Clothing
  • Laboratory Coat: A flame-retardant lab coat is mandatory. It should be fully buttoned to provide maximum coverage.

  • Chemical-Resistant Apron: For tasks involving significant splash potential, a chemical-resistant apron should be worn over the lab coat.[11]

  • Clothing and Footwear: Long pants and fully enclosed shoes are required at all times in the laboratory. Do not wear shorts, skirts, or open-toed shoes.

Procedural Workflow: A Step-by-Step Guide

Adherence to a strict procedural workflow is critical for safety. The following diagram and steps outline the process from preparation to waste disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal prep_1 Verify Fume Hood Certification & Airflow prep_2 Locate Emergency Equipment (Shower, Eyewash, Spill Kit) prep_1->prep_2 prep_3 Inspect & Gather All Required PPE prep_2->prep_3 don_ppe Don PPE (Coat, Goggles, Gloves) prep_3->don_ppe Proceed to Handling conduct_work Perform Work Inside Chemical Fume Hood don_ppe->conduct_work seg_waste Segregate Waste (Contaminated PPE, Reagents) conduct_work->seg_waste Work Complete decon Decontaminate Work Area seg_waste->decon doff_ppe Doff PPE in Correct Order (Gloves First) decon->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash

Caption: Workflow for Safe Handling of 2-(Cyclohexylamino)-4-methylpentan-1-ol.

Step-by-Step Protocol:
  • Pre-Operation Safety Check:

    • Confirm that the chemical fume hood has been certified within the last year and that the airflow monitor indicates it is functioning correctly.

    • Verify the location and accessibility of the nearest safety shower, eyewash station, and spill kit.

    • Assemble all necessary PPE and inspect it for damage.

  • Donning PPE:

    • Put on your flame-retardant lab coat, ensuring it is fully buttoned.

    • Put on your chemical safety goggles.

    • Put on the first pair of nitrile gloves, ensuring they overlap the cuffs of your lab coat. If double-gloving, don the second pair.

  • Chemical Handling:

    • Perform all manipulations of the chemical inside the fume hood with the sash at the lowest practical working height.[7]

    • Use non-sparking tools and keep all ignition sources away from the work area.[4][5]

  • Waste Management:

    • All materials contaminated with 2-(Cyclohexylamino)-4-methylpentan-1-ol, including pipette tips, wipes, and gloves, are considered hazardous waste.

    • Dispose of this waste in a clearly labeled, sealed container designated for non-halogenated organic waste.[12]

  • Doffing (Removing) PPE:

    • This sequence is critical to prevent contamination.

    • Outer Gloves (if used): Remove the outer pair of gloves and discard them in the hazardous waste container.

    • Lab Coat & Apron: Remove your lab coat and apron by rolling them away from your body, ensuring the contaminated exterior does not touch your clothes.

    • Goggles/Face Shield: Remove your eye and face protection.

    • Inner Gloves: Remove the final pair of gloves, peeling them off inside-out to trap any contaminants. Dispose of them in the hazardous waste.

    • Hand Washing: Immediately and thoroughly wash your hands with soap and water.

Emergency Response Plan

Rapid and correct response to an emergency is vital.

Caption: Decision Tree for Emergency Response to Spills and Exposures.

Spill Management
  • Small Spill (inside fume hood):

    • Contain the spill using an inert absorbent material like sand, vermiculite, or a universal binder.[6][9]

    • Using spark-proof tools, carefully scoop the absorbed material into a designated, sealable hazardous waste container.[1]

    • Decontaminate the area with an appropriate solvent, followed by soap and water.

  • Large Spill (outside fume hood or >1 Liter):

    • Evacuate the immediate area.

    • Alert all nearby personnel and your institution's Environmental Health & Safety (EHS) department.

    • If the spill is large and the substance is combustible, pull the fire alarm to alert emergency responders.[6]

Personnel Exposure
  • Skin Contact: Immediately remove all contaminated clothing.[2][13] Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[2]

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[3][13] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[6][8] Rinse the mouth with water and seek immediate medical attention.

Disposal of Waste and Contaminated Materials

All waste streams containing 2-(Cyclohexylamino)-4-methylpentan-1-ol must be treated as hazardous.

  • Chemical Waste: Unused or waste quantities of the chemical must be collected in a designated, properly labeled hazardous waste container.

  • Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, absorbent pads, and pipette tips, must be disposed of in a solid hazardous waste container.[6]

  • Regulations: All disposal must adhere to local, state, and federal regulations.[1][12] Consult your institution's EHS department for specific guidelines.

References

  • Fisher Scientific. (2025, December 21). Safety Data Sheet.
  • Finar Limited. (2010, June 10). Material Safety Data Sheet 4-Methylpentan-2-one.
  • Thermo Fisher Scientific. (2010, November 6). Safety Data Sheet 2-Methylcyclohexanol, cis + trans.
  • TCI EUROPE N.V. (2018, October 3). Safety Data Sheet 2-Methylcyclohexanol (cis- and trans- mixture).
  • Fisher Scientific. (2014, July 18). Safety Data Sheet Cyclohexanol (Reagent).
  • Sigma-Aldrich. (2026, March 5). Safety Data Sheet 2-Methylpentan-2-ol.
  • SDS US. (2025, December 12). Safety Data Sheet.
  • Thermo Fisher Scientific. (2019, March 13). Safety Data Sheet 2,5-Dimethylphenol.
  • Safety Data Sheet. (n.d.).
  • Cole-Parmer. (2003, December 9). Material Safety Data Sheet - Trans-2-Aminomethyl-1-Cyclohexanol.
  • ECHEMI. (n.d.). 2-(Cyclohexylamino)ethanol SDS, 2842-38-8 Safety Data Sheets.
  • Fisher Scientific. (2010, November 2). Safety Data Sheet Cyclohexylmethanol.
  • Thermo Fisher Scientific. (2009, September 22). Safety Data Sheet 4-Methylcyclohexanol, mixture of cis and trans.
  • Sigma-Aldrich. (2025, September 22). Safety Data Sheet.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.

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